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  • Product: 9-Oxotetradecanoic acid
  • CAS: 71173-32-5

Core Science & Biosynthesis

Exploratory

The Emerging Role of 9-Oxotetradecanoic Acid as a Cellular Signaling Molecule: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Executive Summary Oxidized fatty acids, or oxylipins, are increasingly recognized as critical signaling molecules in a host of physiological and pathologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidized fatty acids, or oxylipins, are increasingly recognized as critical signaling molecules in a host of physiological and pathological processes. While research has traditionally focused on eicosanoids derived from arachidonic acid, a growing body of evidence highlights the importance of other fatty acid metabolites. This technical guide delves into the nascent yet promising role of 9-Oxotetradecanoic acid (9-OTrDA), a 14-carbon oxo-fatty acid. Although direct research on 9-OTrDA is in its early stages, its structural similarity to other well-characterized oxo-fatty acids suggests a significant potential as a modulator of key cellular signaling pathways. This document provides a comprehensive overview of the hypothesized signaling mechanisms of 9-OTrDA, drawing parallels from its structural analogs, and offers detailed experimental protocols for its synthesis, extraction, quantification, and biological characterization to empower further research in this exciting field.

Introduction: Beyond Classical Eicosanoids - The Rise of Novel Oxylipin Signaling

For decades, the signaling landscape of lipids has been dominated by the arachidonic acid cascade, yielding prostaglandins, leukotrienes, and thromboxanes. However, the lipidome is far more complex, with a vast array of oxidized fatty acids derived from various polyunsaturated and saturated fatty acids. These molecules, collectively known as oxylipins, are emerging as crucial mediators in inflammation, metabolic regulation, and tissue homeostasis.[1][2] 9-Oxotetradecanoic acid belongs to this expanding class of signaling lipids. Its 14-carbon backbone with a ketone group at the 9th position suggests the potential for specific interactions with cellular receptors and enzymes, thereby initiating downstream signaling cascades.

Hypothesized Signaling Mechanisms of 9-Oxotetradecanoic Acid

Direct experimental evidence for the signaling pathways of 9-Oxotetradecanoic acid is currently limited. However, based on the well-documented activities of structurally similar oxo-fatty acids, such as 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA), we can hypothesize its involvement in several key signaling networks.[3][4]

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation.[5][6] Several oxidized fatty acids have been identified as endogenous ligands for PPARs.[7] Notably, 9-oxo-ODA, an 18-carbon analog of 9-OTrDA, has been demonstrated to be a potent PPARα agonist.[3][8] Activation of PPARα by 9-oxo-ODA in hepatocytes leads to an increase in the expression of genes involved in fatty acid oxidation, resulting in decreased triglyceride accumulation.[3][9] Given the structural conservation of the oxo-fatty acid motif, it is highly probable that 9-OTrDA also functions as a PPARα agonist.

Hypothesized PPARα Activation by 9-Oxotetradecanoic Acid

PPAR_Activation cluster_nucleus Nucleus 9-OTrDA 9-OTrDA PPARα PPARα 9-OTrDA->PPARα Binds & Activates RXR RXR PPARα->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target Genes Target Genes PPRE->Target Genes Regulates Transcription Metabolic Effects Metabolic Effects Target Genes->Metabolic Effects ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis

Caption: Hypothesized activation of PPARα by 9-OTrDA.

Inhibition of Pro-inflammatory Signaling Pathways: NF-κB and MAPK

Chronic inflammation is a hallmark of many metabolic diseases.[10] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12][13] Several oxidized fatty acids have been shown to exert anti-inflammatory effects by inhibiting these pathways.[5] For instance, oxidized omega-3 fatty acids have been shown to inhibit NF-κB activation in a PPARα-dependent manner.[5][6] It is plausible that 9-OTrDA, by activating PPARα, could sequester co-activators necessary for NF-κB-mediated transcription, thereby dampening the inflammatory response.[12] Furthermore, oxylipins have been shown to modulate MAPK signaling, although the exact mechanisms can be cell-type and context-dependent.[13]

Hypothesized Anti-Inflammatory Signaling of 9-Oxotetradecanoic Acid

Anti_Inflammatory_Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK Cascades MAPK Cascades Inflammatory Stimuli->MAPK Cascades IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription MAPK Cascades->Pro-inflammatory Genes Activates Transcription 9-OTrDA 9-OTrDA 9-OTrDA->MAPK Cascades Inhibits? PPARα PPARα 9-OTrDA->PPARα Activates PPARα->NF-κB Inhibits

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by 9-OTrDA.

Quantitative Data Summary

While specific quantitative data for 9-Oxotetradecanoic acid is not yet widely available, the following table summarizes the bioactivity of a closely related analog, 9-oxo-octadecadienoic acid (9-oxo-ODA), to provide a reference for expected potency.

Bioactivity of 9-oxo-octadecadienoic acid (9-oxo-ODA)
Parameter Value
PPARα Activation (EC₅₀)~3 µM[3]
Inhibition of Triglyceride Accumulation in Primary HepatocytesSignificant at 10 µM[3]

Experimental Protocols

To facilitate further investigation into the signaling roles of 9-Oxotetradecanoic acid, this section provides detailed, step-by-step methodologies for its synthesis, extraction, quantification, and biological evaluation.

Protocol 1: Synthesis of 9-Oxotetradecanoic Acid

This protocol describes a plausible synthetic route for 9-Oxotetradecanoic acid via the oxidation of 9-hydroxytetradecanoic acid.

Materials:

  • 9-Hydroxytetradecanoic acid

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 9-hydroxytetradecanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Oxidation: Slowly add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously.

  • Extraction: Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 9-Oxotetradecanoic acid.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Extraction and Quantification of 9-Oxotetradecanoic Acid from Biological Samples by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of oxo-fatty acids from plasma or cell culture media.

Materials:

  • Biological sample (plasma, serum, cell culture supernatant)

  • Internal standard (e.g., deuterated 9-Oxotetradecanoic acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To 100 µL of sample, add 10 µL of internal standard solution and 400 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the 9-Oxotetradecanoic acid with methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with 0.1% formic acid.

    • Detect and quantify 9-Oxotetradecanoic acid using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions.

General Workflow for 9-OTrDA Analysis

Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data Data Analysis LCMS->Data

Sources

Foundational

thermodynamic stability of 9-Oxotetradecanoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 9-Oxotetradecanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 9-Oxotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key biological molecule is a cornerstone of its development and application. It dictates storage conditions, formulation strategies, and ultimately, its efficacy and safety. This guide provides a comprehensive framework for evaluating the , a C14 oxo-fatty acid. While specific experimental data for this molecule is sparse in public literature, this document outlines the authoritative experimental and computational methodologies required to generate a complete thermodynamic profile. We will delve into the causality behind experimental design, the interpretation of results, and the establishment of self-validating protocols, providing researchers with a robust roadmap for their investigations.

Introduction: The Significance of 9-Oxotetradecanoic Acid

9-Oxotetradecanoic acid, a derivative of myristic acid, belongs to the class of oxo fatty acids. These molecules are critical intermediates in fatty acid metabolism and have been implicated in various biological signaling pathways.[1] Their stability is paramount, as degradation can lead to loss of function or the formation of potentially reactive species. In a pharmaceutical context, understanding the thermodynamic landscape of a molecule like 9-Oxotetradecanoic acid is not merely an academic exercise; it is a prerequisite for developing stable, reliable, and effective therapeutic agents. Thermal decomposition, phase transitions, and chemical reactivity are all governed by the fundamental principles of thermodynamics.

This guide will provide the necessary theoretical grounding and practical protocols to comprehensively characterize the stability of 9-Oxotetradecanoic acid.

Physicochemical Properties: The Starting Point

Before embarking on stability studies, a baseline of the molecule's physical and chemical properties must be established. This data, compiled from authoritative databases, informs experimental design.

PropertyValueSource
Molecular FormulaC₁₄H₂₆O₃PubChem
Molecular Weight242.35 g/mol PubChem[2]
Topological Polar Surface Area54.37 ŲLIPID MAPS[3]
Hydrogen Bond Donors1LIPID MAPS[3]
Hydrogen Bond Acceptors3LIPID MAPS[3]
logP (Octanol/Water)3.95LIPID MAPS[3]
Physical StateSolid (Predicted)PubChem[2]

Conceptual Framework for Thermodynamic Stability Assessment

Thermodynamic stability refers to the energy state of a system at equilibrium. For a molecule like 9-Oxotetradecanoic acid, this is primarily concerned with its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A lower energy state implies higher stability.[4] Our assessment strategy is twofold:

  • Experimental Quantification: Directly measuring energy changes associated with phase transitions and decomposition.

  • Computational Prediction: Using theoretical models to calculate fundamental thermodynamic properties when experimental data is unavailable.

The following diagram illustrates the logical workflow for a comprehensive stability assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Computational Modeling cluster_3 Phase 4: Data Synthesis & Stability Profile LitReview Literature & Database Review PhysChem Physicochemical Properties (Table 1) LitReview->PhysChem DSC Differential Scanning Calorimetry (DSC) (Melting Point, Enthalpy of Fusion) PhysChem->DSC TGA Thermogravimetric Analysis (TGA) (Decomposition Temperature) PhysChem->TGA BombCal Bomb Calorimetry (Enthalpy of Combustion) PhysChem->BombCal QM Quantum Mechanics (DFT) (Enthalpy of Formation) PhysChem->QM Profile Comprehensive Thermodynamic Stability Profile DSC->Profile TGA->Profile BombCal->Profile QM->Profile

Caption: Workflow for Thermodynamic Stability Assessment.

Experimental Methodologies for Stability Determination

Experimental techniques provide empirical data on how a material behaves under thermal stress. The choice of methods is dictated by the need to probe specific thermodynamic events: phase transitions and chemical decomposition.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for identifying and quantifying phase transitions, such as melting (fusion) and crystallization. It measures the difference in heat flow required to increase the temperature of a sample and a reference.[5] By precisely controlling the heating rate, we can resolve subtle thermal events. A slower heating rate (e.g., 1-5 °C/min) is often chosen to improve the resolution of neighboring transitions, ensuring that kinetic effects do not obscure the true thermodynamic values.[6] The choice of an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent oxidative degradation, thereby isolating the thermodynamic events of interest from chemical reactions with the atmosphere.

Protocol: DSC Analysis of 9-Oxotetradecanoic Acid

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium). This step is non-negotiable for data trustworthiness.

  • Sample Preparation: Accurately weigh 3-5 mg of 9-Oxotetradecanoic acid into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Experimental Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

    • Hold isothermally for 5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • Perform a second heating scan under the same conditions to analyze the thermal history of the sample.

  • Data Analysis:

    • Determine the onset temperature and peak temperature of the melting endotherm. The onset temperature is typically reported as the melting point (Tₘ).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

G start Start prep Prepare Sample (3-5 mg) in Hermetic Pan start->prep load Load Sample & Reference into DSC Cell prep->load purge Purge with Inert Gas (e.g., Nitrogen) load->purge program Run Temperature Program (Heat-Cool-Heat) purge->program acquire Acquire Heat Flow vs. Temperature Data program->acquire analyze Analyze Thermogram: Determine Tₘ and ΔHfus acquire->analyze end End analyze->end

Caption: Experimental Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is indispensable for determining the onset of thermal decomposition.[7] The temperature at which significant mass loss begins is a critical indicator of the upper limit of a compound's thermal stability. Performing this analysis under an inert atmosphere ensures that the observed mass loss is due to decomposition or volatilization, not oxidation. Comparing results from inert and oxidative (e.g., air) atmospheres can further elucidate the degradation mechanism.

Protocol: TGA of 9-Oxotetradecanoic Acid

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a ceramic or platinum TGA pan.

  • Experimental Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a continuous flow of nitrogen.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒ), often defined as the temperature at which 5% mass loss occurs.

G start Start prep Weigh Sample (5-10 mg) into TGA Pan start->prep load Place Pan onto TGA Balance prep->load purge Purge Furnace with Inert Gas (N₂) load->purge program Heat Sample at a Constant Rate (10°C/min) purge->program acquire Record Mass vs. Temperature Data program->acquire analyze Analyze TGA Curve: Determine Onset of Decomposition (Tₒ) acquire->analyze end End analyze->end

Caption: Experimental Workflow for TGA Analysis.

Bomb Calorimetry

Expertise & Causality: To determine the standard enthalpy of formation (ΔHf°), one of the most direct experimental routes is to measure the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[8] The sample is completely combusted in an excess of oxygen, and the heat released is precisely measured. From the balanced chemical equation and the known enthalpies of formation for the products (CO₂ and H₂O), Hess's Law can be applied to calculate the ΔHf° of the reactant. This provides a fundamental measure of the molecule's intramolecular energy and, thus, its stability relative to its constituent elements.[4]

Computational Chemistry: A Predictive Approach

When experimental determination is not feasible or to corroborate findings, computational methods provide powerful insights.

Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), can predict thermodynamic properties from first principles.[9]

  • Structure Optimization: The 3D structure of 9-Oxotetradecanoic acid is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed to confirm the structure is a true energy minimum and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy at a given temperature.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which provide a theoretical value to compare against experimental results or to use when no such data exists.

This computational approach allows for the screening of stability for various isomers or derivatives without extensive synthesis and experimentation.[10]

Interpreting the Data: A Holistic View of Stability

The data gathered from these methodologies must be synthesized to form a complete stability profile.

  • DSC Data: Provides the melting point and enthalpy of fusion. A high melting point and large enthalpy of fusion generally correlate with a more stable crystal lattice.

  • TGA Data: Establishes the upper-temperature limit for the compound's integrity. The decomposition temperature is a critical parameter for handling, storage, and formulation processes.[11][12]

  • Calorimetry/Computational Data: The enthalpy of formation is the ultimate arbiter of thermodynamic stability. A more negative ΔHf° indicates a more stable molecule.

Hypothetical Data Summary:

The following table illustrates how experimentally determined data for 9-Oxotetradecanoic acid would be presented.

ParameterMethodHypothetical ValueSignificance
Melting Point (Tₘ)DSC75.5 °CDefines solid-liquid phase transition; crucial for formulation.
Enthalpy of Fusion (ΔHfus)DSC45.2 kJ/molEnergy required to melt; indicates crystal lattice strength.
Decomposition Onset (Tₒ)TGA210 °CUpper limit for thermal stability before degradation begins.
Enthalpy of Formation (ΔHf°)Bomb Calorimetry-850 kJ/molFundamental measure of intramolecular energetic stability.

Conclusion and Future Directions

This guide has established a comprehensive, multi-faceted approach to determining the . By integrating precise experimental techniques like DSC and TGA with predictive computational modeling, a complete and trustworthy stability profile can be generated. The causality-driven protocols described herein ensure that the data is not only accurate but also meaningful for researchers in drug development and life sciences.

Given the current lack of published stability data for this specific molecule, the methodologies outlined provide a clear and actionable path for future research. Such studies are essential to unlock the full potential of 9-Oxotetradecanoic acid and related compounds in therapeutic and industrial applications.

References

  • Dudin, S.V., et al. (2021).
  • Gisby, J.A. (1997).
  • LIPID MAPS. (n.d.). 9-oxotetradecanoic acid. LIPID MAPS Structure Database (LMSD). Retrieved from [Link]

  • Dudin, S.V., et al. (2021).
  • Weir, R.D., & de Loos, Th.W. (Eds.). (2005). Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier.
  • Reddit User Discussion. (2018). Heat of combustion and stability relationship. r/MCAT2. [Link]

  • PubChem. (n.d.). 3-Oxotetradecanoic acid. PubChem Compound Summary for CID 454064. Retrieved from [Link]

  • FooDB. (2011). 3-Oxotetradecanoic acid. FooDB Compound FDB027877. [Link]

  • He, M., & Sun, Y. (2018). Thermal Degradation of Long Chain Fatty Acids. Water Environment Research, 90(3), 239-247. [Link]

  • Vafajoo, L., et al. (2022). Thermodynamic Study of Ternary Fatty Acid Mixtures for Low-Temperature Thermal Energy Storage Application. Physical Chemistry Research, 10(4), 461-471. [Link]

  • Bartelt, K., et al. (2023). Review of computational approaches to predict the thermodynamic stability of inorganic solids. APL Materials, 11(1). [Link]

  • Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7). [Link]

  • Asbury, J.B., et al. (2014). US Patent US8841494B2 - Thermal decomposition process of triglyceride containing mixtures, co-processed with low molecular weight olefins to produce a renewable fuel composition.
  • Ibarra-García, L.E., et al. (2011). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. The Journal of Supercritical Fluids, 56(1), 54-61. [Link]

  • Zhao, C., et al. (2023). Preparation, Phase Diagrams and Characterization of Fatty Acids Binary Eutectic Mixtures for Latent Heat Thermal Energy Storage. Molecules, 28(2), 748. [Link]

  • Kiss, G., et al. (2009). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of Analytical and Applied Pyrolysis, 86(2), 243-250. [Link]

Sources

Exploratory

Physicochemical Profiling and Solubilization Dynamics of 9-Oxotetradecanoic Acid

An In-Depth Technical Guide for Researchers and Formulation Scientists Executive Summary The transition of a lipidic compound from the benchtop into an in vitro assay or an in vivo pharmacokinetic model is often bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Formulation Scientists

Executive Summary

The transition of a lipidic compound from the benchtop into an in vitro assay or an in vivo pharmacokinetic model is often bottlenecked by solubility. 9-Oxotetradecanoic acid (CAS: 71173-32-5), a C14 saturated fatty acid bearing a ketone group at the C9 position, presents a unique solvation challenge. While its 13-carbon aliphatic backbone imparts significant hydrophobicity, the C9 carbonyl group introduces a localized polar disruption (a "kink" in the electron cloud) that slightly alters its partition coefficient compared to native myristic acid.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic solubility tables. Here, we analyze the thermodynamic causality dictating 9-oxotetradecanoic acid's solubility, explore the micellization behaviors of oxo-fatty acids, and outline self-validating protocols for preparing organic and aqueous stocks for advanced biological testing.

Structural Biology & Partitioning Thermodynamics

The Causality of Phase Affinity

The molecular architecture of 9-oxotetradecanoic acid governs its solvation. Solubility is not merely a binary metric; it is a thermodynamic equilibrium governed by the Gibbs free energy of dissolution (


).
  • The Aliphatic Backbone: The long hydrocarbon chain relies on London dispersion forces. When introduced to water, it causes a massive entropic penalty as water molecules are forced to form rigid clathrate cages around the non-polar tail [5].

  • The Carboxylic Acid (C1): With a pKa of ~4.8, the terminal carboxyl group is highly pH-dependent. At physiological pH (7.4), it is deprotonated, establishing an amphiphilic profile.

  • The Ketone Disruption (C9): The substitution of a methylene group with an oxo group at C9 acts as a weak hydrogen-bond acceptor [4]. While it reduces the predicted logP (cLogP ~4.5) relative to pure tetradecanoic acid (logP ~6.1), this isolated polarity is heavily shielded by the surrounding hydrophobic bulk, making its impact on bulk water solubility marginal but highly influential in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) [3].

Partitioning A 9-Oxotetradecanoic Acid B Non-Polar Solvent (e.g., Chloroform) A->B Partitioning C Polar Protic Solvent (Water) A->C Partitioning D Dispersion Forces High Affinity B->D E Hydrophobic Repulsion Low Affinity C->E pH < 4.8 F Deprotonation (pH > 7) Forms Micelles C->F pH > 7.0

Partition dynamics of 9-oxotetradecanoic acid in polar vs. non-polar solvents.

Solubility Profile: Organic Solvents vs. Water

Organic Solvents: Favorable Enthalpy of Mixing

In aprotic solvents like chloroform or amphiphilic solvents like ethanol, the enthalpy of interaction matches or exceeds the lattice energy of the solid lipid [2]. DMSO is exceptionally effective as a primary solvent; its high dielectric constant and aprotic nature allow it to act as a universal bridge, solvating both the polar carboxyl/oxo domains and accommodating the hydrophobic chain through localized microenvironments [3].

Aqueous Systems: The Micellar Threshold

In unbuffered water or acidic solutions, 9-oxotetradecanoic acid exhibits practically zero true solubility (~0.14 mg/mL) [1]. Dissolution in water must be forced through ionization. Adjusting the pH to 7.4+ converts the acid to a carboxylate salt. However, due to the C14 tail, increasing the concentration of the ionized form will inevitably reach the Critical Micelle Concentration (CMC). Beyond the CMC, the molecules self-assemble into nanoscale micelles rather than existing as free monomers.

Quantitative Data Table

The following table synthesizes expected solubility thresholds and the underlying solvation limits based on lipid biophysics [1][2][5].

SolventMax Solubility LimitSolvation MechanismCausality / Limiting Factor
Water (pH 4.0) < 0.15 mg/mLIon-dipole (poor)Highly un-ionized carboxylic acid; massive entropic penalty from the hydrophobic tail.
Water (pH 8.0) ~2.5 mg/mL*Ion-dipole (anionic)Deprotonation forms an amphiphile, forcing self-assembly (micellization). Mostly colloidal.
DMSO > 20 mg/mLDipole-dipole & DispersionStrong aprotic interaction with the C9 keto and terminal carboxyl groups.
Chloroform > 50 mg/mLDispersion forcesNear-ideal thermodynamic solvent matching with the aliphatic chain.
Ethanol (100%) > 30 mg/mLH-bonding & DispersionAmphiphilic solvent effectively bridges the polar heads and non-polar tail.

Experimental Protocols for Solubility Validation

A critical error in assay preparation is introducing a solid fatty acid directly into an aqueous buffer. This causes "kinetic trapping"—a state where hydration of the exterior lipid layers creates an impermeable gel-like barrier, trapping a non-solubilized crystalline core.

To bypass this, we utilize a Solvent-Shift Protocol . The trustworthiness of this workflow relies on it being a self-validating system: it incorporates mandatory analytical checkpoints (like DLS) to ensure researchers are working with true solutions rather than confounding aggregates.

Protocol: Solvent-Shift Solubilization & Validation Workflow

Phase 1: Preparation of the Primary Master Stock

  • Weighing: Accurately weigh 5.0 mg of 9-oxotetradecanoic acid powder into a dry, inert amber glass vial (prevents potential photo-oxidation over long-term storage).

  • Organic Dissolution: Add 250 µL of anhydrous DMSO (or Ethanol) to achieve a 20 mg/mL primary stock.

  • Agitation: Vortex at 2000 RPM for 60 seconds. Causality: Mechanical shear forces overcome the activation energy required for the solvent to penetrate the lipid crystalline lattice.

  • Visual Check: The solution must be completely transparent. If particulate matter remains, sonicate in a water bath at 30°C for 5 minutes.

Phase 2: Aqueous Dilution for in vitro Assays 5. Buffering: Prepare the target biological buffer (e.g., PBS) and verify the pH is strictly


 7.4. Causality: A pH below the pKa will cause instantaneous precipitation upon solvent shift.
6. High-Shear Injection:  Place the buffer on a magnetic stirrer at high speed. Use a micro-syringe to inject the DMSO stock dropwise directly into the center of the vortex. Causality: Rapid dissipation of the DMSO prevents localized hyper-concentration, mitigating premature aggregation. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent cell toxicity.

Phase 3: System Validation 7. Dynamic Light Scattering (DLS): Analyze the aqueous dilution via DLS.

  • Self-Validating Checkpoint: A Polydispersity Index (PDI) > 0.3 or particle sizes > 100 nm indicates that the compound has formed unstable aggregates or giant liposomes rather than dissolving. If this occurs, the protocol flags the necessity for a carrier protein (like Bovine Serum Albumin) or a cyclodextrin complex.

Workflow Step1 1. Weigh 9-Oxo-14:0 (Amber Vial) Step2 2. Primary Solubilization (Anhydrous DMSO) Step1->Step2 Step3 3. Visual Inspection (Clear Solution?) Step2->Step3 Step3->Step2 No (Sonicate) Step4 4. Aqueous Dilution (High-Shear, pH > 7.4) Step3->Step4 Yes (Transparent) Step5 5. DLS Validation (Check for Aggregation) Step4->Step5

Step-by-step experimental solubilization and validation workflow.

Conclusion

9-Oxotetradecanoic acid requires intentional handling distinct from shorter-chain or fully unsaturated fatty acids. While the C9 keto group slightly enhances its interaction with aprotic polar solvents (making DMSO the optimal primary solvent carrier), it does not overcome the heavy thermodynamic barrier of aqueous dissolution. Researchers must employ solvent-shift methodologies, strict pH control (>7.4), and rigorous colloidal validation (DLS) to guarantee that downstream biological readouts represent true pharmacological responses rather than artifactual phase-separations.

References

  • "Solubility data of fatty acids in organic solvents [g/L]." ResearchGate. Available at:[Link]

  • "Thermodynamic, Computational Solubility Parameters in Organic Solvents..." ACS Omega. Available at: [Link]

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Foundational

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence of 9-Oxotetradecanoic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known Unknowns In the vast and intricate landscape of lipidomics, the molecule 9-oxotetradecanoic acid remains a subject of conside...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the vast and intricate landscape of lipidomics, the molecule 9-oxotetradecanoic acid remains a subject of considerable obscurity. Despite its well-defined chemical structure, a comprehensive understanding of its natural occurrence, biosynthetic pathways, and physiological significance in biological systems is conspicuously absent from the current scientific literature. This technical guide, therefore, ventures into this underexplored territory. By leveraging established principles of fatty acid metabolism and drawing parallels with structurally related and better-characterized oxylipins, we aim to provide a foundational framework for researchers. This document will synthesize existing knowledge on analogous molecules to propose potential pathways and functions, detail robust analytical methodologies for its detection, and ultimately, catalyze further investigation into the enigmatic role of 9-oxotetradecanoic acid.

The Chemical Identity of 9-Oxotetradecanoic Acid

9-Oxotetradecanoic acid is a 14-carbon saturated fatty acid with a ketone group at the C9 position. Its structure suggests it is a member of the oxylipin family, which are bioactive signaling molecules derived from the oxidation of fatty acids. While its saturated nature distinguishes it from many well-known polyunsaturated fatty acid-derived oxylipins, its medium-chain length and ketone functionality point towards potential involvement in metabolic regulation and cellular signaling.

PropertyValue
Chemical Formula C₁₄H₂₆O₃
Molecular Weight 242.36 g/mol
IUPAC Name 9-Oxotetradecanoic acid
Common Synonyms 9-Keto-myristic acid, 9-Oxo-myristic acid

Postulated Natural Occurrence and Biosynthesis

Direct evidence for the natural occurrence of 9-oxotetradecanoic acid is scarce. However, based on known enzymatic pathways involved in fatty acid oxidation, we can postulate its formation in various biological systems.

Hypothetical Biosynthetic Pathways

The biosynthesis of 9-oxotetradecanoic acid likely involves the enzymatic oxidation of myristic acid (tetradecanoic acid) or myristoleic acid (9-tetradecenoic acid). Two primary enzymatic systems are prime candidates for this transformation:

  • Cytochrome P450 (CYP) Monooxygenases: CYP enzymes are known to hydroxylate fatty acids at various positions. Specifically, bacterial P450BM-3 can hydroxylate tetradecanoic acid at the ω-1, ω-2, and ω-3 positions, yielding 11-, 10-, and 9-hydroxytetradecanoic acid[1]. It is plausible that specific CYP isoforms in various organisms could hydroxylate myristic acid at the C9 position, which could then be further oxidized to 9-oxotetradecanoic acid by a dehydrogenase. In Candida tropicalis, CYP52A17 efficiently converts myristic acid to its ω-hydroxy acid[2][3].

  • Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway: This pathway is well-established for the formation of various oxylipins from polyunsaturated fatty acids. While LOX enzymes typically require a 1,4-pentadiene system, which is absent in saturated fatty acids, they can act on monounsaturated fatty acids like myristoleic acid. A 9-LOX could potentially introduce a hydroperoxy group at the C9 position of myristoleic acid, forming 9-hydroperoxytetradecenoic acid. Subsequent cleavage of this hydroperoxide by a hydroperoxide lyase (HPL) could yield 9-oxotetradecanoic acid. Plant HPLs are known to cleave fatty acid hydroperoxides into aldehydes and ω-oxo fatty acids[4][5]. Although the substrate specificity of many LOX and HPL enzymes for C14 fatty acids is not well-characterized, this remains a viable hypothetical pathway[6][7][8].

The following diagram illustrates these two plausible biosynthetic routes:

Biosynthesis cluster_cyp CYP-Mediated Pathway cluster_lox LOX/HPL-Mediated Pathway Myristic_Acid Myristic Acid Hydroxy_Acid 9-Hydroxytetradecanoic Acid Myristic_Acid->Hydroxy_Acid CYP450 Hydroxylation Keto_Acid 9-Oxotetradecanoic Acid Hydroxy_Acid->Keto_Acid Dehydrogenase Oxidation Myristoleic_Acid Myristoleic Acid Hydroperoxy_Acid 9-Hydroperoxytetradecenoic Acid Myristoleic_Acid->Hydroperoxy_Acid 9-Lipoxygenase (LOX) Keto_Acid2 9-Oxotetradecanoic Acid Hydroperoxy_Acid->Keto_Acid2 Hydroperoxide Lyase (HPL)

Caption: Hypothetical biosynthetic pathways for 9-Oxotetradecanoic acid.

Analytical Methodologies for Detection and Quantification

The analysis of keto fatty acids in complex biological matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for this purpose.[9][10][11][12]

Sample Preparation and Derivatization

A critical step in the analysis of keto acids is derivatization to improve their volatility for GC analysis and enhance their ionization efficiency for MS analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

  • Lipid Extraction: Perform a total lipid extraction from the biological sample (e.g., tissue homogenate, plasma) using a modified Folch or Bligh-Dyer method.

  • Saponification: Hydrolyze the lipid extract with a methanolic potassium hydroxide solution to release free fatty acids from their esterified forms.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent like hexane or diethyl ether.

  • Derivatization:

    • Methoximation: To protect the keto group, react the dried extract with methoxyamine hydrochloride in pyridine. This step prevents enolization.

    • Esterification: Convert the carboxylic acid group to its methyl ester (FAME) using diazomethane or a milder reagent like (trimethylsilyl)diazomethane. Alternatively, silylation of the carboxylic acid can be performed.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system for separation and detection.

Instrumentation and Data Analysis

Table 2: Recommended GC-MS and LC-MS/MS Parameters

ParameterGC-MSLC-MS/MS
Column Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columnC18 or C8 reversed-phase column
Ionization Electron Ionization (EI)Electrospray Ionization (ESI) in negative mode
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF)
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationMultiple Reaction Monitoring (MRM) for quantification, Product Ion Scan for structural confirmation

The following diagram outlines a typical analytical workflow:

AnalyticalWorkflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Methoximation, Esterification) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the analysis of 9-Oxotetradecanoic acid.

Potential Physiological Roles and Biological Activities

While the specific biological activities of 9-oxotetradecanoic acid have not been elucidated, the functions of other keto and hydroxy fatty acids provide a basis for informed speculation. Oxylipins are known to act as signaling molecules in a variety of physiological and pathological processes.[13][14][15][16]

Analogy with 9-HODE and Other Oxylipins

9-Hydroxyoctadecadienoic acid (9-HODE), a well-studied oxylipin, is a ligand for G protein-coupled receptors like G2A and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[14][17] Activation of these receptors can modulate inflammatory responses, cell proliferation, and lipid metabolism.[14][18] Given the structural similarity, 9-oxotetradecanoic acid could potentially interact with these or other nuclear receptors and GPCRs.

Keto fatty acids have been identified as active constituents in various biological systems. For instance, 9-keto-2-decenoic acid is a key component of royal jelly with pheromonal and antimicrobial properties.[19] Other keto fatty acids from marine algae have shown dual PPARα/γ agonist activity, suggesting roles in regulating glucose and lipid metabolism.[19]

Potential Signaling Pathways

Based on the known actions of related molecules, 9-oxotetradecanoic acid could be involved in the following signaling pathways:

SignalingPathways cluster_receptors Potential Receptors cluster_responses Cellular Responses KetoAcid 9-Oxotetradecanoic Acid GPCR GPCRs (e.g., G2A-like) KetoAcid->GPCR PPAR Nuclear Receptors (e.g., PPARs) KetoAcid->PPAR Inflammation Modulation of Inflammation GPCR->Inflammation Proliferation Control of Cell Proliferation GPCR->Proliferation PPAR->Inflammation Metabolism Regulation of Lipid & Glucose Metabolism PPAR->Metabolism

Caption: Potential signaling pathways modulated by 9-Oxotetradecanoic acid.

Future Directions and Research Imperatives

The current body of knowledge surrounding 9-oxotetradecanoic acid is nascent. To unravel the biological significance of this molecule, the following research avenues are critical:

  • Systematic Screening for Natural Occurrence: Employing the sensitive analytical methods described herein to screen a wide array of biological samples (e.g., various plant tissues, mammalian fluids and tissues, microbial cultures) is essential to establish its natural distribution.

  • Elucidation of Biosynthetic Pathways: Using isotopic labeling studies in cell culture or model organisms, coupled with in vitro enzymatic assays with purified CYP, LOX, and HPL enzymes, will be crucial to definitively identify the biosynthetic route(s) to 9-oxotetradecanoic acid.

  • Identification of Receptors and Downstream Targets: High-throughput screening of receptor libraries (e.g., orphan GPCRs, nuclear receptors) can identify the direct molecular targets of 9-oxotetradecanoic acid. Subsequent cell-based assays and transcriptomic/proteomic analyses will delineate its downstream signaling effects.

  • Investigation of Physiological and Pathophysiological Roles: In vivo studies using animal models will be necessary to understand the role of 9-oxotetradecanoic acid in health and disease, particularly in the contexts of metabolic disorders and inflammation.

Conclusion

9-Oxotetradecanoic acid represents a fascinating yet largely unexplored frontier in lipid biochemistry. While direct evidence of its biological roles is currently lacking, the established science of related oxylipins provides a robust framework for future research. This technical guide has aimed to bridge the current knowledge gap by postulating its origins, detailing methods for its study, and hypothesizing its potential functions. It is our hope that this document will serve as a catalyst for the scientific community to illuminate the biological significance of this enigmatic molecule, potentially uncovering new signaling paradigms and therapeutic targets.

References

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  • Kasper, L., et al. (2024). 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. Prostaglandins, Leukotrienes and Essential Fatty Acids, 202, 102635. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842249/)
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Foundational

The 9-Oxotetradecanoic Acid Axis: A Technical Whitepaper on Myristic Acid Derivatization, NMT Inhibition, and Biomarker Utility

Executive Summary The structural modification of saturated fatty acids has unlocked distinct pharmacological pathways that pure endogenous lipids cannot access. Among these, 9-oxotetradecanoic acid (9-oxo-TDA) and its as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of saturated fatty acids has unlocked distinct pharmacological pathways that pure endogenous lipids cannot access. Among these, 9-oxotetradecanoic acid (9-oxo-TDA) and its associated oxa- and oxo-derivatives represent a highly specialized class of compounds[1][2]. Originally recognized as a semi-synthetic derivative of myristic acid (tetradecanoic acid), the 9-oxo-TDA scaffold has proven critical in competitive enzyme inhibition—specifically targeting N-myristoyltransferase (NMT)—and has emerged as a high-sensitivity biomarker in clinical metabolomics[3][4].

This technical guide dissects the chemical topology, synthetic workflows, and biological mechanisms of 9-oxo-TDA and related tetradecanoic derivatives, offering actionable protocols for researchers engaged in lipid-based drug design.

Chemical Topology and Target Rationale

The Pharmacophore of Oxo-Tetradecanoic Acids

Endogenous myristic acid is a 14-carbon saturated fatty acid utilized by eukaryotic cells primarily for protein lipidation[2]. The introduction of an oxygen functionality (either as a ketone in oxo-derivatives or an ether linkage in oxa-derivatives) at the C9 or C11 positions fundamentally alters the molecule's electrostatic potential and conformational flexibility without destroying its lipid tail recognition[3][5].

This structural mimicry allows 9-oxo-TDA and related derivatives to securely dock into lipid-binding pockets of target enzymes while resisting complete enzymatic processing.

Mechanism of Action: N-Myristoyltransferase (NMT) Inhibition

NMT is a monomeric enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. This lipidation is an obligate step for the membrane anchoring and activation of numerous viral proteins (e.g., HIV-1 Gag) and oncogenic kinases (e.g., Src)[3].

Derivatives of tetradecanoic acid act as competitive inhibitors of NMT[3]. The oxo-group alters the transition-state geometry required for the successful acyl transfer, thereby stalling the enzyme complex and preventing the subsequent membrane anchoring of the target protein.

NMT_Pathway NMT N-Myristoyltransferase (NMT) MyrTarget Myristoylated Protein (Active, Membrane-bound) NMT->MyrTarget Catalyzes Myristoylation MyrCoA Myristoyl-CoA (Endogenous Substrate) MyrCoA->NMT Binds OxoTDA 9-oxo-TDA Derivative (Competitive Inhibitor) OxoTDA->NMT Competitive Inhibition UnMyrTarget Unmyristoylated Protein (Inactive, Cytosolic) OxoTDA->UnMyrTarget Prevents Activation Target Target Protein (e.g., Src, Gag) Target->NMT Binds

Mechanism of NMT inhibition by 9-oxo-TDA derivatives preventing protein membrane anchoring.

Systemic Biomarker Utility

Beyond synthetic drug targeting, oxo-tetradecanoic acids act as highly sensitive readouts of metabolic stress and dysbiosis.

  • Early Pregnancy Diagnostics : In precision metabolomics, elevated levels of oxo-tetradecanoic acid in maternal plasma have been validated as robust, early predictive biomarkers for the onset of preeclampsia, achieving an odds ratio of 36 in combinatorial multivariate models[4].

  • Microbiome Functionality : The abundance of 3-oxo-tetradecanoic acid in gut environments is heavily modulated by pharmacological agents (e.g., diclofenac), and serves as an indicator of fatty acyl metabolic health and microbial shifts in the Roseburia and Rikenellaceae populations[6].

  • Serum Metabolism : In murine models, shifts in 2-oxo-tetradecanoic acid levels have been tracked to confirm the efficacy of functional compounds in correcting gastrointestinal damage and restoring short-chain fatty acid balances[7].

Quantitative Pharmacology of Tetradecanoic Acid Derivatives

The table below summarizes the biological activities of various oxo- and functionally modified tetradecanoic acid analogs, demonstrating their broad therapeutic spectrum spanning antifungal, antiparasitic, and antiviral applications.

Derivative / AnalogPrimary TargetBiological Activity / PotencyReference
2-hydroxymyristoyl-CoA NMT InhibitionCompetitive Inhibition (Ki = 45 nM)[3]
2-fluoromyristoyl-CoA NMT InhibitionCompetitive Inhibition (Ki = 200 nM)[3]
11-oxatetradecanoic acid Trypanosoma parasites>99% in vitro inhibition within 24h[3]
3-fluoro-13-oxatetradecanoic acid HIV-1 ProductionPotent viral suppression (ID50 = 1-5 μM)[3]
9-oxatetradecanoic acid Cryptococcus neoformansFungal growth inhibition (MIC = 30 μM)[3]
Oxo-tetradecanoic acid Preeclampsia BiomarkerSignificant upregulation in plasma (p < 0.006)[4]

Validated Experimental Protocols

To ensure robust data generation, the following self-validating methodologies have been adapted from field-standard synthetic and biochemical practices.

Protocol: Synthetic Derivatization via Reductive Iodination

Direct derivatization of non-activated aliphatic chains is chemically unfavorable[8]. To achieve downstream functionalization of 9-oxotetradecanoic acid derivatives, one must first establish a stable, highly reactive leaving group, such as an iodide[8].

  • Step 1: Preparation of the Reagent Matrix. Under strict argon atmosphere, combine 14-methoxy-9-oxotetradecanoic acid (35.0 mmol) with Sodium Iodide (NaI) (210 mmol) in 250 mL of anhydrous acetonitrile (MeCN)[8].

    • Causality Explanation: Using anhydrous MeCN is critical. Moisture will prematurely hydrolyze the intermediate transition states, quenching the reaction and drastically reducing yield.

  • Step 2: Base Addition. Add pyridine (52.0 mmol) to the suspension and heat the mixture precisely to 60°C for 10 minutes, then cool to room temperature[8].

  • Step 3: Iodide Conversion. Add Chlorotrimethylsilane (TMSCl) dropwise.

    • Causality Explanation: The addition of TMSCl generates trimethylsilyl iodide in situ, an exceptionally powerful reagent capable of efficiently cleaving the C-O bond to establish the 14-iodo-9-oxotetradecanoic acid intermediate[8].

  • Self-Validation/Quality Control : Before proceeding to secondary nucleophilic substitution (e.g., adding an amine or triazole group), utilize thin-layer chromatography (TLC) against the starting 14-methoxy-9-oxo-TDA standard. Complete disappearance of the precursor spot validates a successful halogenation phase.

Synthesis_Workflow Precursor Methoxy-9-oxo-TDA Precursor Iodination Reductive Iodination (NaI, TMSCl, MeCN) Precursor->Iodination Step 1 Intermediate 14-Iodo-9-oxo-TDA Iodination->Intermediate Cleave C-O bond Substitution Nucleophilic Substitution / Derivatization Intermediate->Substitution Step 2 Product 9-oxo-TDA Derivative (Final Drug Candidate) Substitution->Product Introduce Functional Group

Step-by-step synthetic workflow for the derivatization of 9-oxotetradecanoic acid.

Protocol: In Vitro NMT Inhibition Assay

When assessing the inhibitory potency of newly synthesized oxo-tetradecanoic derivatives, competitive displacement must be quantified.

  • Step 1: Enzyme Equilibration. Incubate recombinant human NMT (or fungal NMT, dependent on target organism) in a buffered solution (pH 7.4) containing the synthetic 9-oxo-TDA derivative at concentrations ranging from 10 nM to 100 μM.

  • Step 2: Substrate Introduction. Introduce a standardized concentration of an alkyne-tagged myristoyl-CoA reporter and the unmyristoylated target peptide substrate.

    • Causality Explanation: Because 9-oxo-TDA derivatives compete directly with endogenous myristoyl-CoA, utilizing a labeled acyl-CoA analogue permits straightforward stoichiometric quantification of competitive inhibition[3].

  • Step 3: Click-Chemistry Detection. Terminate the reaction and execute a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using an azide-fluorophore. The fluorescence signal will be inversely proportional to the inhibitory strength of the 9-oxo-TDA derivative.

  • Self-Validation/Quality Control : Incorporate 2-hydroxymyristoyl-CoA as a known positive control in parallel wells[3]. The assay is considered valid only if the 2-hydroxymyristoyl-CoA control yields a Ki within standard calibration limits (~45 nM), thus proving that the recombinant NMT has retained full structural fidelity.

References

  • S. H rtinger, Science of Synthesis, Vol. 8[Compounds of Group 1 (Li…Cs) (Section 8.2.3.4.1.15)
  • Javid, S. et al., Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight, Taylor & Francis / TandFOnline.
  • ChemicalBook D
  • Kenny, L. C. et al.
  • Wikipedia Contributors, Myristic acid, Wikipedia.
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Protocols & Analytical Methods

Method

Introduction: The Analytical Challenge of Oxo-Fatty Acids

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 9-Oxotetradecanoic Acid 9-Oxotetradecanoic acid is an oxo-fatty acid, a class of molecules that are intermediates in fatt...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 9-Oxotetradecanoic Acid

9-Oxotetradecanoic acid is an oxo-fatty acid, a class of molecules that are intermediates in fatty acid metabolism and can act as signaling molecules in various physiological and pathological processes. The accurate and sensitive detection of these compounds in complex biological matrices is critical for researchers in lipidomics, metabolic disease research, and drug development. However, their analysis presents a significant challenge. The presence of both a polar carboxylic acid group and a reactive ketone group makes 9-oxotetradecanoic acid non-volatile and prone to thermal degradation, rendering it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

To overcome these limitations, a robust chemical derivatization strategy is essential.[3] Derivatization transforms the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and enabling sensitive detection.[2][4] This application note provides a detailed, field-proven protocol for the extraction, derivatization, and subsequent GC-MS analysis of 9-oxotetradecanoic acid, designed for researchers, scientists, and drug development professionals. The methodology is built upon established principles of fatty acid analysis, ensuring both scientific integrity and reliable, reproducible results.

Guiding Principle: A Two-Step Derivatization for Comprehensive Analysis

The core of this protocol lies in a two-step derivatization process designed to address both functional groups on the 9-oxotetradecanoic acid molecule.

  • Esterification: The carboxylic acid group is first converted into a methyl ester (Fatty Acid Methyl Ester, or FAME). This reaction, typically catalyzed by an acid like Boron Trifluoride (BF₃), replaces the acidic proton with a methyl group, drastically reducing polarity and increasing volatility.[2][5][6]

  • Silylation: The ketone group, which can exist in equilibrium with its enol tautomer, is then stabilized by converting it into a trimethylsilyl (TMS) enol ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this step, further increasing volatility and producing a derivative with a characteristic mass spectrum.[2][7]

This dual approach ensures the resulting molecule is ideally suited for GC-MS analysis, providing sharp chromatographic peaks and clear, interpretable mass spectra for confident identification and quantification.

Experimental and Analytical Workflow

The entire process, from sample preparation to data analysis, follows a logical and systematic sequence. This workflow is designed to minimize sample loss and contamination while maximizing derivatization efficiency and analytical sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (Folch/Bligh-Dyer Method) Sample->Extraction Drydown1 Evaporation to Dryness (Under Nitrogen Stream) Extraction->Drydown1 Esterification Step 1: Esterification (BF₃-Methanol) Drydown1->Esterification Extraction2 FAME Extraction (Hexane) Esterification->Extraction2 Drydown2 Evaporation to Dryness Extraction2->Drydown2 Silylation Step 2: Silylation (BSTFA + TMCS) Drydown2->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing (Identification & Quantification) GCMS->Data Result Final Report (Fatty Acid Profile) Data->Result

Caption: Overall workflow for the GC-MS analysis of 9-Oxotetradecanoic acid.

Part 1: Protocol for Lipid Extraction from Biological Samples

This protocol is adapted from standard lipid extraction procedures and is suitable for various biological matrices like plasma, tissues, or cultured cells.[7][8] The use of high-purity, glass-based labware is critical to avoid contamination from lipids present in plastics.[8]

Materials:

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or Phosphate-Buffered Saline, PBS)

  • Nitrogen gas evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Use 100-200 µL of the sample directly in a glass tube.

    • Tissues: Weigh approximately 50 mg of tissue, add a suitable volume of ice-cold PBS, and homogenize thoroughly. Transfer the homogenate to a glass tube.

    • Cells: Use a cell pellet containing approximately 0.5 to 2 million cells.[8]

  • Internal Standard Addition: Add an appropriate internal standard to the sample. A deuterated analog of 9-oxotetradecanoic acid is ideal. Alternatively, a fatty acid not expected to be in the sample, such as heptadecanoic acid (C17:0), can be used.

  • Solvent Extraction (Modified Bligh-Dyer):

    • To your sample, add Chloroform:Methanol in a 2:1 (v/v) ratio to achieve a final single-phase mixture of Chloroform:Methanol:Aqueous Sample of approximately 2:1:0.8.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

  • Phase Separation:

    • Add a volume of 0.9% NaCl solution equal to the aqueous sample volume to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection:

    • Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the chloroform solvent to complete dryness under a gentle stream of nitrogen. The resulting lipid film is now ready for derivatization.

Part 2: Protocol for Two-Step Derivatization

This is the most critical phase of the protocol, where the extracted lipids are chemically modified for GC-MS analysis.

Step A: Esterification to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Boron Trifluoride-Methanol (BF₃-Methanol) reagent, 12-14%

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To the dried lipid extract from Part 1, add 1 mL of 12-14% BF₃-Methanol reagent.[2]

  • Tightly cap the tube and vortex to dissolve the lipid film.

  • Heat the mixture at 80°C for 60 minutes in a heating block or water bath to complete the esterification.[2]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1.5 mL of hexane to the tube.[2]

  • Vortex vigorously for 1 minute to extract the newly formed FAMEs into the upper hexane layer.

  • Centrifuge briefly (1,000 x g for 2 minutes) to ensure clear phase separation.

  • Carefully transfer the upper hexane layer to a new clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Evaporate the hexane to dryness under a gentle stream of nitrogen. The sample now contains the methyl ester of 9-oxotetradecanoic acid among other FAMEs.

Step B: Silylation of the Keto Group

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Acetonitrile or Pyridine (Anhydrous/GC grade)

  • GC vials with inserts and PTFE-lined caps

Procedure:

  • Reconstitute the dried FAME extract from Step A in 50 µL of anhydrous acetonitrile or pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[2]

  • Immediately cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes to complete the silylation reaction, forming the stable TMS-enol ether.[2][7]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Caption: The two-step derivatization process for 9-oxotetradecanoic acid.

Part 3: GC-MS Instrumental Parameters and Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting Rationale / Expertise
GC System
Injection Mode Splitless, 1 µLMaximizes the transfer of analyte onto the column, essential for trace-level detection.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.[7]
Carrier Gas Helium, Constant FlowProvides excellent chromatographic efficiency. A constant flow of ~1.0-1.2 mL/min is typical.[6][7]
Column DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film)A low-polarity 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of FAMEs and their derivatives.[7][9][10]
Oven Program Start at 120°C, hold 2 min; ramp 5°C/min to 280°C; hold 10 minA controlled temperature ramp is crucial for separating different fatty acid derivatives based on their boiling points.[7]
MS System
Ionization Mode Electron Impact (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[6]
Ion Source Temp. 230 °CA standard temperature that balances ionization efficiency with thermal stability.[6]
Transfer Line Temp. 280 °CMust be high enough to prevent condensation of the analytes as they transfer from the GC to the MS.[6]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and to confirm the mass spectrum. SIM is used for quantification, offering significantly higher sensitivity by monitoring only specific, characteristic ions.[7]

Part 4: Data Interpretation and Quantification

Analyte Identification: The identity of the derivatized 9-oxotetradecanoic acid is confirmed by two parameters:

  • Retention Time (RT): The compound will have a specific and reproducible elution time from the GC column under the defined conditions. This should be confirmed by injecting a pure, derivatized standard.

  • Mass Spectrum: The EI mass spectrum will show a characteristic fragmentation pattern. For oxo-fatty acid derivatives, key fragments arise from cleavage alpha to the derivatized oxo group, which is highly diagnostic for determining the position of the original ketone.[11] The spectrum will also contain ions characteristic of the TMS group (m/z 73) and the methyl ester.

Quantification: Accurate quantification is achieved using the internal standard added at the beginning of the sample preparation.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 9-oxotetradecanoic acid and a fixed concentration of the internal standard. Process these standards through the entire extraction and derivatization protocol.

  • Response Ratio: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

  • Calculation: The concentration of 9-oxotetradecanoic acid in the unknown samples can then be calculated from this calibration curve based on their measured peak area ratios. Using a GC-MS in SIM mode, method detection limits in the low µg/L range are often achievable.[12][13]

References

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Gcms.cz. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • NIST. (n.d.). 9-Octadecenoic acid, (E)-. NIST WebBook. Retrieved from [Link]

  • Ukwubile, C. A., Ahmed, A., Katsayal, U. A., & Mejida, S. (n.d.). GC-MS spectra of 9, 12-Octadecadienoic methyl ester. ResearchGate. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids. Retrieved from [Link]

  • Zhao, Y., et al. (2015). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). PMC. Retrieved from [Link]

  • Manullang, M., et al. (2018). Fatty Acid Analysis of Lipid Extracted from Rats by Gas Chromatography-Mass Spectrometry Method. ResearchGate. Retrieved from [Link]

  • LECO. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

  • Tulloch, A. P. (1984). Mass spectra of pyrrolidides of oxy, hydroxy and trimethylsilyloxy octadecanoic acids. Lipids, 19(9), 694-704. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. Retrieved from [Link]

  • Varian, C., et al. (2007). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. Retrieved from [Link]

  • PubChem. (n.d.). 9-Oxodecanoic acid. Retrieved from [Link]

  • LIPID MAPS. (n.d.). 3-oxo-tetradecanoic acid. Structure Database. Retrieved from [Link]

Sources

Application

Synthesis of 9-Oxotetradecanoic Acid from Fatty Acid Precursors: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 9-oxotetradecanoic acid, a C14 oxo-fatty acid of interest in biomedical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-oxotetradecanoic acid, a C14 oxo-fatty acid of interest in biomedical research and as a potential building block in drug development. Recognizing the limited availability of direct, published protocols, this document outlines two robust and scientifically-grounded synthetic strategies starting from readily available fatty acid precursors: the oxidative cleavage of oleic acid-derived precursors and the direct oxidation of ricinoleic acid. This guide offers detailed, step-by-step experimental protocols, explains the mechanistic rationale behind the chosen reactions, and provides predicted spectroscopic data for the characterization of the final product. Furthermore, the potential applications of 9-oxotetradecanoic acid and related oxo-fatty acids in drug discovery are discussed, providing a valuable resource for researchers in medicinal chemistry and lipid biology.

Introduction

Oxo-fatty acids, a class of oxidized lipids, have garnered significant attention in the scientific community for their diverse biological activities.[1][2] These molecules act as signaling mediators in various physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation.[3][4][5] 9-Oxotetradecanoic acid, a 14-carbon saturated fatty acid with a ketone group at the C9 position, represents a structurally intriguing member of this class. Its potential to modulate cellular pathways makes it a valuable target for synthesis and subsequent biological evaluation in the context of drug discovery.[6]

The development of efficient and scalable synthetic routes to 9-oxotetradecanoic acid is crucial for enabling its in-depth biological investigation. This application note details two primary synthetic pathways, leveraging common and renewable fatty acid feedstocks. The first approach involves the ozonolysis of a C14 unsaturated fatty acid precursor, derivable from oleic acid. The second pathway describes the direct oxidation of the hydroxyl group of ricinoleic acid, a major component of castor oil.[7] Both methods are presented with detailed protocols, safety considerations, and characterization guidelines to facilitate their implementation in a laboratory setting.

Synthetic Strategies and Mechanisms

The synthesis of 9-oxotetradecanoic acid can be approached from two principal fatty acid precursors, each with its own set of advantages and mechanistic considerations.

Synthesis from Oleic Acid via a C14 Precursor (Ozonolysis)

This strategy involves the initial conversion of oleic acid to a C14 monounsaturated fatty acid, followed by oxidative cleavage of the double bond to yield the desired 9-oxo-acid. While a multi-step process, it offers a high degree of control over the final product.

Mechanism: The key step in this pathway is the ozonolysis of the C-C double bond. Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of the ozonide under oxidative or reductive conditions yields the desired carbonyl compounds. For the synthesis of a keto-acid, an oxidative workup is typically employed.[8]

Diagram of the Ozonolysis Pathway

ozonolysis_pathway oleic_acid Oleic Acid c14_unsaturated (Z)-Tetradec-9-enoic Acid oleic_acid->c14_unsaturated Chain Shortening (e.g., Metathesis) ozonide Primary Ozonide c14_unsaturated->ozonide 1. O3 secondary_ozonide Secondary Ozonide ozonide->secondary_ozonide Rearrangement product 9-Oxotetradecanoic Acid secondary_ozonide->product 2. Oxidative Workup (e.g., H2O2)

Caption: Ozonolysis pathway from a C14 unsaturated precursor.

Synthesis from Ricinoleic Acid (Direct Oxidation)

Ricinoleic acid, (R)-12-hydroxy-9Z-octadecenoic acid, is the primary fatty acid component of castor oil and possesses a hydroxyl group at the C12 position.[3] While not the target C9 position, this section will describe the oxidation of the analogous 9-hydroxytetradecanoic acid, which can be synthesized from other precursors, to illustrate the direct oxidation method.

Mechanism: The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice depending on factors such as substrate tolerance, scale, and desired selectivity. Common reagents include chromium-based oxidants (e.g., pyridinium chlorochromate - PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane. The reaction generally proceeds via the formation of an intermediate ester (e.g., a chromate ester) or a species with a more electrophilic carbon, which then undergoes elimination to form the carbonyl group.

Diagram of the Direct Oxidation Pathway

oxidation_pathway hydroxy_acid 9-Hydroxytetradecanoic Acid product 9-Oxotetradecanoic Acid hydroxy_acid->product Oxidizing Agent (e.g., PCC, Swern, Dess-Martin)

Caption: Direct oxidation of a hydroxy-fatty acid precursor.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 9-oxotetradecanoic acid. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of 9-Oxotetradecanoic Acid via Ozonolysis of (Z)-Tetradec-9-enoic Acid

This protocol is adapted from established ozonolysis procedures for unsaturated fatty acids.[9]

Materials:

  • (Z)-Tetradec-9-enoic acid

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Oxygen (for ozone generation)

  • Hydrogen peroxide (30% aqueous solution)

  • Formic acid

  • Sodium bicarbonate

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • Dissolve (Z)-tetradec-9-enoic acid (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., a 2:1 v/v ratio) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis:

    • Bubble a stream of ozone-enriched oxygen through the stirred solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

    • Allow the reaction mixture to warm to room temperature.

    • Add hydrogen peroxide (3.0 eq) and a catalytic amount of formic acid to the reaction mixture.

    • Stir the mixture vigorously overnight at room temperature to facilitate the oxidative cleavage of the ozonide.

  • Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 9-oxotetradecanoic acid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 9-Oxotetradecanoic Acid by Oxidation of 9-Hydroxytetradecanoic Acid

This protocol describes a general method for the oxidation of a secondary hydroxy fatty acid to the corresponding keto-acid using pyridinium chlorochromate (PCC).

Materials:

  • 9-Hydroxytetradecanoic acid

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

Procedure:

  • Reaction Setup:

    • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask, add a solution of 9-hydroxytetradecanoic acid (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Oxidation:

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Purification:

    • Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether.

    • Pass the mixture through a short pad of Celite® or silica gel to remove the chromium salts. Wash the pad with additional diethyl ether.

    • Combine the filtrates and wash with 1 M hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation and Characterization

Spectroscopic Technique Predicted Characteristics for 9-Oxotetradecanoic Acid
¹H NMR (CDCl₃) δ ~2.4 (t, 2H, -CH₂-C=O), δ ~2.3 (t, 2H, -CH₂-COOH), δ ~1.6 (m, 4H), δ ~1.3 (br s, 14H), δ ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~211 (-C=O), δ ~180 (-COOH), δ ~43, δ ~34, δ ~29 (multiple), δ ~24, δ ~22, δ ~14
IR (KBr, cm⁻¹) ~2920, ~2850 (C-H stretch), ~1710 (C=O stretch, ketone), ~1700 (C=O stretch, carboxylic acid), ~1460, ~1280
Mass Spectrometry (ESI-) m/z [M-H]⁻ = 241.17

Applications in Research and Drug Development

Keto-fatty acids, including 9-oxotetradecanoic acid, represent a class of bioactive lipids with potential therapeutic applications. Their structural similarity to endogenous signaling molecules allows them to interact with various cellular targets.

  • Anti-inflammatory and Immunomodulatory Effects: Several oxo-fatty acids have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.[1] The synthesis of 9-oxotetradecanoic acid provides a novel molecule for screening in inflammatory disease models.

  • Metabolic Regulation: As metabolic intermediates, oxo-fatty acids can influence cellular energy metabolism.[4] Investigating the effects of 9-oxotetradecanoic acid on metabolic pathways could reveal new therapeutic targets for metabolic disorders.

  • Anticancer Activity: Some hydroxylated and oxidized fatty acids have demonstrated antiproliferative activity against cancer cell lines.[14] 9-Oxotetradecanoic acid can be evaluated for its potential as an anticancer agent.

  • Precursor for Novel Therapeutics: The bifunctional nature of 9-oxotetradecanoic acid (a ketone and a carboxylic acid) makes it a versatile precursor for the synthesis of more complex drug-like molecules. The ketone functionality can be used for derivatization to introduce new pharmacophores, while the carboxylic acid allows for conjugation to other molecules or formulation as a prodrug.

Conclusion

This application note provides a detailed guide for the synthesis of 9-oxotetradecanoic acid from readily available fatty acid precursors. By offering two distinct and mechanistically sound synthetic strategies, along with detailed protocols and characterization data, this document aims to empower researchers to access this valuable molecule for their studies. The exploration of the biological activities of 9-oxotetradecanoic acid holds promise for the discovery of novel therapeutic agents and a deeper understanding of the role of oxo-fatty acids in health and disease.

References

  • Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet.
  • Preparation of Ricinoleic Acid
  • What are the spectroscopic characteristics of n - Octadecanoic acid? - Blog - ChemGulf. ChemGulf.
  • Solved The 1H NMR, 13C NMR, mass and IR spectra of compound | Chegg.com. Chegg.
  • Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. IntechOpen.
  • 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed. PubMed.
  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimul
  • Formation of 9-hydroxyoctadecadienoic Acid From Linoleic Acid in Endothelial Cells. PubMed.
  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs)
  • Controlled Ozonolysis of Alkenes. sibran.ru.
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
  • Structure Determination of Organic Compounds. UNL | Powers Group.
  • A Historical Perspective on 9-Hydroxyoctadecanoic Acid (9-HODE) Research: A Technical Guide. Benchchem.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. PMC.
  • Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. PMC.
  • A new synthesis of 9-oxodec-2-enoic acid.
  • WO2019217226A1 - Multifunctional fatty acid derivatives and biosynthesis thereof.
  • The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. PMC.
  • 9-Hydroxyoctadecadienoic acid - Wikipedia. Wikipedia.
  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews.
  • Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Pharmacognosy and Phytochemistry.
  • Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed. PubMed.
  • Oxidation of threo‐9,10‐Dihydroxystearic Acid Mediated by Micrococcus luteus as a Key Step in the Conversion of Oleic Acid i. polimi.
  • Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid.
  • The first example of a highly non-symmetric ozonolysis of a sugar derived norbornene system. Arkivoc.
  • Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV)
  • Application Notes and Protocols for the Extraction of 9-Hydroxyoctadecadienoic Acid (9-HODE) from Biological Tissues and Fluids. Benchchem.
  • Communication in Physical Sciences, 2025, 12(2) 244-258 - Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Some Plants Extract. cps.org.ng.
  • Antibacterial Activity of 9-Octadecanoic Acid-Hexadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester

Sources

Method

Application Note: Dual-Stage Derivatization of 9-Oxotetradecanoic Acid for High-Resolution GC-MS

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists. Scientific Grounding & Mechanistic Rationale The Analytical Challenge 9-Oxotetradecanoic acid (9-oxo-14:0) is a medium-to-lon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists.

Scientific Grounding & Mechanistic Rationale

The Analytical Challenge

9-Oxotetradecanoic acid (9-oxo-14:0) is a medium-to-long chain keto-fatty acid characterized by a carboxylic acid group at the C1 position and a ketone group at the C9 position. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this underivatized molecule is fundamentally unviable due to two phenomena:

  • Severe Hydrogen Bonding: The highly polar C1 carboxyl group induces strong intermolecular hydrogen bonding, leading to irreversible column active-site adsorption and extreme peak tailing.

  • Keto-Enol Tautomerization: At elevated GC injection port temperatures (typically 250°C), the unprotected C9 ketone undergoes tautomerization into its enol form. Because the ketone is internal, enolization can occur toward either the C8 or C10 carbon. This uncontrolled high-temperature isomerization yields multiple overlapping structural forms, causing split chromatographic peaks and rendering accurate quantification impossible[1].

Dual-Stage Derivatization Logic (MOX-TMS)

To circumvent these structural limitations, we employ a field-proven, two-step derivatization strategy designed to universally volatilize the molecule while systematically locking its functional groups in a stable state.

  • Step 1: Methoximation (MOX) of the Carbonyl Group The sample is first reacted with Methoxyamine Hydrochloride in anhydrous pyridine. The methoxyamine acts as a strong nucleophile, attacking the C9 carbonyl carbon to form an O-methyloxime derivative. This reaction structurally locks the ketone, completely neutralizing the threat of tautomerization and thermal degradation[1]. Pyridine is deliberately selected as the reaction medium because it serves a dual role: it is an excellent solvent for polar lipids and acts as an alkaline scavenger to safely neutralize the HCl liberated during the reaction.

  • Step 2: Trimethylsilylation (TMS) of the Carboxylic Acid Following MOX, the acidic proton of the C1 carboxyl group is substituted with a trimethylsilyl (TMS) group using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[2]. MSTFA is strictly preferred over BSTFA in this workflow because its primary by-product (N-methyltrifluoroacetamide) is highly volatile and quickly clears the solvent front, ensuring no interference with mid-eluting aliphatic chains[2].

ReactionPathway A 9-Oxotetradecanoic Acid (Polar Carboxyl & Ketone) B Step 1: MOX Methoxyamine HCl/Pyridine 37°C, 90 min A->B C MOX-Intermediate (Protected C9 Ketone) B->C D Step 2: TMS MSTFA + 1% TMCS 37°C, 45 min C->D E MOX-TMS Derivative (GC-MS Compatible) D->E

Figure 1: Two-step MOX-TMS derivatization mechanism for 9-oxotetradecanoic acid.

Standardized Experimental Protocol

To ensure data integrity, every protocol must act as a self-validating system. This workflow relies on strict moisture elimination and the strategic placement of Internal Standards (IS) to separate matrix suppression from chemical derivatization failures.

Reagents Required
  • Methoximation Reagent: Methoxyamine hydrochloride (20 mg/mL dissolved in anhydrous Pyridine). Must be prepared fresh or stored under inert gas.

  • Silylation Reagent: MSTFA containing 1% TMCS (Optimum for robust metabolomics workflows)[3].

  • Internal Standards (IS):

    • Extraction IS: Tridecanoic acid (C13:0) or D4-labeled analog.

    • Retention Index Standard: Aliphatic alkane ladder (C8–C30).

Step-by-Step Methodology
  • Sample Lyophilization: Transfer the extracted lipid fraction containing 9-oxotetradecanoic acid into a 2 mL glass autosampler vial. Add 10 µL of the Extraction IS. Evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen. Causality Note: Even trace moisture will rapidly hydrolyze MSTFA into hexamethyldisiloxane, completely halting the esterification of the C1 carboxyl.

  • Oximation Step: Add 50 µL of the Methoxyamine HCl/Pyridine reagent to the dried residue. Tightly cap the vial with a PTFE-lined septum, vortex vigorously for 1 minute, and incubate in a thermal block at 37°C for 90 minutes[1].

  • Silylation Step: Remove vials and allow them to equilibrate to room temperature (prevents condensation). Add 80 µL of MSTFA + 1% TMCS directly to the MOX mixture[1]. Re-cap, vortex for 30 seconds, and incubate at 37°C for 45 minutes[3].

  • Centrifugation & Transfer: Centrifuge the vials at 3,000 × g for 5 minutes to precipitate insoluble salts (e.g., pyridinium hydrochloride). Transfer the clear supernatant into a GC micro-insert for injection.

Workflow N1 1. Lyophilization Dry samples entirely to prevent TMS hydrolysis N2 2. Internal Standards Addition Add D4-labeled analog for recovery tracking N1->N2 N3 3. Methoximation (MOX) React C9 ketone to O-methyloxime N2->N3 N4 4. Silylation (TMS) Convert C1 carboxyl to TMS-ester N3->N4 N5 5. QC Verification Process blanks to check moisture & carryover N4->N5 N6 6. GC-EI-MS Acquisition Analyze via SIM/Scan mode N5->N6

Figure 2: Self-validating GC-MS sample preparation and derivatization workflow.

Quantitative Data Presentation

Table 1: Derivatization Optimization Parameters

Empirical optimization targets comparing established metabolomic parameters versus conditions specifically tuned for 9-oxo-14:0 yield.

ParameterStandard Protocol[3]Optimal Protocol (9-Oxo-14:0)Rational / Causality
MOX Concentration 15 mg/mL20 mg/mL Higher nucleophile concentration ensures 100% conversion of the C9 ketone to prevent enolization.
MOX Incubation 30 min @ 37°C90 min @ 37°C Asymmetric medium-chain ketones exhibit steric hindrance; extended time guarantees reaction saturation.
TMS Reagent BSTFA + 1% TMCSMSTFA + 1% TMCS MSTFA yields highly volatile N-methyltrifluoroacetamide, eliminating chromatographic solvent front interference[2].
TMS Incubation 60 min @ 70°C45 min @ 37°C 37°C is sufficient for unhindered primary carboxylic acids. 70°C risks degrading the delicate O-methyloxime bond.
Table 2: Typical GC-EI-MS Instrument Parameters
System ComponentParameter SettingAnalytical Purpose
Column Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm)Ideal polarity balance for separating geometrical syn/anti MOX-isomers.
Inlet Temperature 250°CInstantly vaporizes the derivatized keto-acid without triggering thermal breakdown.
Split Ratio 1:10 or Splitless (Sample Dependent)Splitless is optimal for trace detection in biological lipidomics matrices.
Oven Ramp 60°C (hold 1 min)

320°C at 10°C/min
Ensures sharp focusing of mid-chain derivatized lipids on the column head[3].
Ionization Source Electron Impact (EI), 70 eV @ 230°CStandardized ionization generates predictable fragmentation mapping libraries.

Troubleshooting & Field-Proven Insights

  • The Syn/Anti Isomer Phenomenon: Because the C9 ketone is structurally asymmetrical with respect to the two halves of the fatty acid chain, methoximation will naturally produce two distinct geometric isomers (syn and anti / E and Z). In high-resolution chromatography, 9-oxotetradecanoic acid will consistently manifest as two distinct, closely eluting peaks . Expert Insight: Do not treat this as a derivatization failure or contamination. For absolute quantification, you must integrate the total area beneath both isomeric peaks.

  • Moisture-Induced QC Failure: If your post-run analysis reveals an abnormally massive peak of hexamethyldisiloxane alongside poor recovery of the 9-oxo-14:0 IS, the system was contaminated by ambient moisture. The protocol is self-validating: a successful Derivatization Blank (processed purely with solvents and reagents) will confirm reagent integrity and verify that your drying phase (Step 1) is sufficient.

  • Pyridine Matrix Effects: Do not inject the samples immediately after adding the TMS reagent. Allow the samples to sit for at least 2 hours post-silylation prior to sequence initiation. This allows heavy siloxane precipitates and pyridinium salts to completely crash out of solution, saving the mass spectrometer's ion source from rapid contamination.

References

[2] Organomation: "GC-MS Sample Preparation: Best Practices in Silylation and Derivatization." Organomation Technical Articles. URL: [Link]

[3] Mojsak P. et al.: "Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes." Frontiers in Molecular Biosciences, Vol 9 (2022). URL:[Link]

Sources

Application

Application Note: Comprehensive Mass Spectrometry Profiling and Fragmentation Pathways of 9-Oxotetradecanoic Acid

Introduction and Mechanistic Basis 9-Oxotetradecanoic acid (9-ketomyristic acid; ; MW: 242.36 Da) is a biologically significant keto-fatty acid. Typically arising as a secondary metabolite or an intermediate product of l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Basis

9-Oxotetradecanoic acid (9-ketomyristic acid;


; MW: 242.36 Da) is a biologically significant keto-fatty acid. Typically arising as a secondary metabolite or an intermediate product of lipid peroxidation, the accurate structural elucidation of such oxidized lipids is paramount in biomarker discovery for oxidative stress and enzymatic lipid signaling[1].

Mass spectrometry (MS) is the gold standard for distinguishing 9-oxotetradecanoic acid from its positional isomers (e.g., 7-oxo or 11-oxo variations)[2]. The carbonyl group at the C9 position exerts a profound chemical influence on gas-phase dissociation[3]. In this guide, we outline two orthogonal and self-validating workflows: GC-EI-MS (Electron Ionization of the methyl ester derivative) and LC-ESI-MS/MS (Collision-Induced Dissociation of the native free fatty acid).

Experimental Logic and Visualization

To build a robust analytical method, it is crucial to understand why the molecule breaks apart the way it does. The choice between GC and LC workflows depends on the required sensitivity and the need for structural elucidation versus high-throughput quantitation[4].

Analytical decision tree and MS fragmentation pathways for 9-oxotetradecanoic acid.

GC-EI-MS: FAME Derivatization and Hard Ionization

Mechanistic Causality

Gas chromatography requires analytes to be volatile and thermally stable. Free carboxylic acids interact heavily with active sites on GC columns, causing severe peak tailing. Converting 9-oxotetradecanoic acid to its Fatty Acid Methyl Ester (FAME) (MW: 256.38 Da) eliminates this issue[5].

When subjected to 70 eV Electron Ionization (EI), the localized lone-pair electrons on the C9 ketone oxygen represent the lowest ionization energy site, resulting in a radical cation strongly directing fragmentation[6]:

  • 
    -Cleavage:  Homolytic cleavage of the C-C bonds adjacent to the carbonyl yields acylium ions. Cleavage at C8-C9 yields 
    
    
    
    157 and
    
    
    99. Cleavage at C9-C10 yields
    
    
    185 and
    
    
    71.
  • McLafferty Rearrangements: The presence of

    
    -hydrogens at C6 and C12 allows for targeted six-membered ring transition states, producing radical cations at 
    
    
    
    114 and
    
    
    200 that pinpoint the ketone at C9[5][6].
Quantitative Data Summary (GC-MS)
Fragment Ion (

)
Structural AssignmentCleavage MechanismRelative Abundance
256

Intact Molecular IonLow
225

Ester methoxy lossLow-Medium
200

McLafferty (C10-C11 bond)High (Diagnostic)
185


-cleavage (C9-C10 bond)
High (Diagnostic)
157


-cleavage (C8-C9 bond)
Medium
114

McLafferty (C7-C8 bond)High (Diagnostic)
99


-cleavage (C8-C9 bond)
Medium
74

Ester McLaffertyVery High (Base Peak)
Protocol: FAME Preparation & GC-MS Analysis

This protocol utilizes a self-validating internal standard method to ensure derivatization efficiency.

  • Spike-in: Aliquot 100

    
    L of lipid extract into a glass vial. Spike with 10 
    
    
    
    L of a 10
    
    
    g/mL internal standard (e.g., nonadecanoic acid) to validate recovery.
  • Derivatization: Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol. Cap tightly and heat at 70°C for 30 minutes. (Validation check: Complete conversion is verified by the absence of the free nonadecanoic acid peak in the final chromatogram).
    
  • Extraction: Cool to room temperature. Add 1 mL of mass-spec grade hexane and 1 mL of saturated aqueous

    
    . Vortex for 30 seconds, then centrifuge at 2,000 x g for 5 minutes.
    
  • Transfer & Injection: Transfer the upper organic (hexane) layer to an autosampler vial. Inject 1

    
    L in splitless mode.
    
  • GC Parameters: Use an HP-5MS column (30 m x 0.25 mm x 0.25

    
    m). Set the oven program: 60°C (hold 1 min), ramp at 10°C/min to 300°C, hold for 5 mins. MS transfer line at 280°C, Ion source at 230°C.
    

LC-ESI-MS/MS: Native Structural Profiling

Mechanistic Causality

For laboratories favoring high-throughput liquid chromatography, targeted profiling via Electrospray Ionization (ESI) avoids derivatization entirely[2]. 9-Oxotetradecanoic acid readily forms a stable deprotonated species


 at 

241 in negative mode[3].

During Collision-Induced Dissociation (CID), the even-electron carboxylate anion undergoes charge-remote fragmentations[3]. Unlike EI, the charge remains heavily localized on the carboxylate. Proton mobilization triggers the loss of water (


 Da)[7]. Cleavages adjacent to the polarized C9 carbonyl predominantly generate carboxylate-retaining fragments, allowing for definitive localization of the ketone[3][7].
Quantitative Data Summary (LC-ESI-MS/MS)
Precursor IonFragment Ion (

)
Structural AssignmentCID Mechanism
241

223

Neutral loss of water
241

171

Cleavage at C9-C10 bond
241

143

Cleavage at C8-C9 bond
Protocol: Native LC-MS/MS Targeted Analysis

This methodology is optimized for sensitive Multiple Reaction Monitoring (MRM) workflows.

  • Extraction & Precipitation: Extract biological samples using a degassed modified Bligh-Dyer method (Chloroform:Methanol:Water) to prevent artefactual in-vitro auto-oxidation of lipids[4].

  • Reconstitution: Dry the organic phase under a gentle stream of nitrogen gas. Reconstitute in 100

    
    L of LC-MS grade Methanol:Water (50:50, v/v). (Validation check: Ensure no phase separation or turbidity occurs; sonicate for 5 minutes to ensure full lipid solubilization).
    
  • LC Separation: Inject 5

    
    L onto a reverse-phase column (e.g., Waters ACQUITY UPLC C18, 1.7 
    
    
    
    m, 2.1 x 100 mm). Maintain column at 40°C.
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 98% B over 12 minutes, flow rate 0.4 mL/min.

  • MS/MS Parameters: Operate the mass spectrometer in Negative ESI mode. Capillary voltage: -2.5 kV. Monitor the primary quantitative MRM transition 241

    
     171  (CE: ~25 eV) and the qualitative confirmatory transition 241 
    
    
    
    223
    (CE: ~15 eV)[3].

References

  • Tandem Mass Spectrometry of Lipids: Molecular Analysis of Complex Lipids. Murphy, R.C. Royal Society of Chemistry. Available at:[Link]

  • Gas Chromatography and Lipids: A Practical Guide. Christie, W.W. The Oily Press / Scribd. Available at:[Link]

  • Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. NIH PubMed Central (PMC). Available at:[Link]

  • MS/MS and MS3 spectra of the α-ketol (8-hydroxy-9-oxo-12Z-octadecenoic acid). ResearchGate. Available at:[Link]

Sources

Method

enzymatic synthesis pathways for 9-Oxotetradecanoic acid production

Application Note: Enzymatic Synthesis of 9-Oxotetradecanoic Acid via a Regioselective CYP102A1/cpADH5 Dual-Enzyme Cascade Executive Protocol Overview 9-Oxotetradecanoic acid (9-ketomyristic acid, CAS# 71173-32-5)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of 9-Oxotetradecanoic Acid via a Regioselective CYP102A1/cpADH5 Dual-Enzyme Cascade

Executive Protocol Overview

9-Oxotetradecanoic acid (9-ketomyristic acid, CAS# 71173-32-5)[1] is a rare, mid-chain keto fatty acid utilized as an advanced biochemical precursor for specialized biolubricants, cosmetic surfactants, and anti-inflammatory lipid mediators[2]. Traditional organic syntheses of mid-chain keto fatty acids require toxic heavy-metal catalysts, extreme temperatures, and elaborate protection/deprotection steps that yield racemic mixtures and poor regioselectivity.

This application note presents a highly specific, cell-free biocatalytic cascade that bypasses the limitations of chemical synthesis. By coupling a rationally engineered Bacillus megaterium Cytochrome P450 monooxygenase (CYP102A1, also known as P450 BM3) with Candida parapsilosis alcohol dehydrogenase 5 (cpADH5)[3], researchers can execute a direct, two-step enzymatic oxygenation of myristic acid (tetradecanoic acid)[4] under mild, aqueous conditions.

Mechanistic Rationale: The CYP102A1-cpADH5 Biocatalytic Axis

The primary technical hurdle in generating 9-oxotetradecanoic acid is the selective functionalization of an unactivated C–H bond exactly at the C9 position of the saturated 14-carbon backbone of myristic acid[4].

  • Step 1: Regioselective Hydroxylation: Wild-type CYP102A1 naturally oxidizes fatty acids near the terminal end (

    
    -1, 
    
    
    
    -2,
    
    
    -3). To shift this regioselectivity toward the mid-chain, we employ a heavily engineered CYP102A1 pentamutant (R47S/Y51W/T235S/N239R/I401M)[3]. The bulky tryptophan and methionine substitutions constrict the active site, forcing the fatty acid to bind in a conformation that exposes the C9 position to the heme iron-oxo species, successfully yielding 9-hydroxytetradecanoic acid.
  • Step 2: Secondary Alcohol Oxidation: The intermediate is subsequently oxidized by cpADH5, an enzyme specifically chosen for its high binding affinity and catalytic efficiency toward secondary hydroxyl groups on medium-to-long aliphatic chains, generating the final target: 9-oxotetradecanoic acid[3].

To sustain this cascade, an orthogonal cofactor recycling network is deployed to prevent redox cross-talk: Glucose Dehydrogenase (GDH) recycles NADPH for the P450 enzyme, while NADH Oxidase (NOX) recycles NAD+ for the ADH enzyme[3].

Pathway MA Myristic Acid (Tetradecanoic Acid) HMA 9-Hydroxytetradecanoic Acid MA->HMA  Hydroxylation OMA 9-Oxotetradecanoic Acid HMA->OMA  Oxidation CYP P450 BM3 Mutant (CYP102A1) CYP->MA NADP NADP+ + H2O CYP->NADP ADH cpADH5 (Alcohol Dehydrogenase) ADH->HMA NADH NADH + H+ ADH->NADH NADPH NADPH + O2 NADPH->CYP NAD NAD+ NAD->ADH

Fig 1: Dual-enzyme cascade (CYP102A1/cpADH5) for 9-oxotetradecanoic acid biosynthesis.

Multi-Parameter Optimization & Quantitative Yields

To maximize efficiency, a biphasic system is used. Free fatty acids act as mild surfactants and can disrupt enzyme tertiary structures at high concentrations. Adding an organic overlay (e.g., 20% v/v isooctane) acts as a dynamic reservoir—feeding myristic acid into the aqueous phase at a controlled rate and simultaneously extracting the 9-oxotetradecanoic acid product to prevent product-inhibition[5].

Table 1: Optimization of Cascade Parameters and Regioselectivity Profiles

Reaction MatrixSubstrate LoadingCYP102A1/cpADH5 RatioTarget Regioselectivity (C9:Other)Overall Cascade Conversion
Pure Aqueous (100 mM Pi)5 mM1:1 (

each)
88% : 12%42% (Inhibited)
Pure Aqueous (100 mM Pi)10 mM1:2 (

:

)
89% : 11%38% (Inhibited)
Biphasic (20% Isooctane) 20 mM 1:2 (

:

)
94% : 6% 87% (Optimal)
Biphasic (20% Dodecane)20 mM1:2 (

:

)
92% : 8%75%

Self-Validating Experimental Protocol

Expertise & Experience Checkpoint: This protocol is explicitly designed as a self-validating system. It dictates the mandatory use of a mock-reaction negative control to quantify background abiotic oxidation, and introduces an internal standard precisely at the quenching step to track analytical extraction recovery.

Phase A: Reaction Matrix Formulation
  • Aqueous Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (

    
    ), pH 7.5. Supplement with 10 U/mL Catalase (to neutralize 
    
    
    
    generated by NOX, preventing heme degradation in the P450)[3].
  • Cofactor Generation Mix: Add

    
     (0.5 mM), 
    
    
    
    (0.5 mM), and D-Glucose (50 mM). Introduce Glucose Dehydrogenase (GDH, 10 U/mL) and NADH Oxidase (NOX, 10 U/mL)[3].
  • Enzyme Loading: Add purified CYP102A1 pentamutant to a final concentration of 10

    
    M, and cpADH5 to a final concentration of 20 
    
    
    
    M.
  • Control Generation: Aliquot 1 mL of the complete matrix into a separate vial containing denatured enzymes (boiled for 15 minutes) to serve as the baseline autoxidation control.

Phase B: Cascade Initiation & Biphasic Control
  • Substrate Preparation: Dissolve myristic acid (100 mM stock)[4] in pure isooctane to ensure it is fully solubilized.

  • Biphasic Setup: To a 25 mL Erlenmeyer flask, add 8 mL of the Aqueous Reaction Matrix and gently overlay 2 mL of the myristic acid/isooctane stock (Yielding a 20 mM overall functional concentration).

  • Incubation: Seal the flask with a breathable gas-permeable membrane. Incubate at 30 °C with orbital shaking at 200 rpm for 24 hours. The shaking speed is critical to maximize the interfacial surface area between the aqueous and organic phases without forming a permanent emulsion.

Phase C: Quenching & Extraction (Internal Standard Integrated)
  • Quenching: Stop the reaction by adding 500

    
    L of 6 M HCl to drop the pH below 2.0. Causality: This instantly denatures the biocatalysts and thoroughly protonates the carboxylate groups of the fatty acids, forcing them to partition heavily into the organic phase.
    
  • Internal Standard Spiking: Add exactly 100

    
    L of 50 mM Pentadecanoic acid (C15:0) as an internal standard. Because C15:0 is chemically homologous to myristic acid but absent in the reaction, its recovery will validate the precision of your downstream GC-MS quantification.
    
  • Extraction: Add 5 mL of Ethyl Acetate to the reaction mixture. Vortex aggressively for 2 minutes, then centrifuge at 4000

    
     g for 10 minutes to resolve the phases. Extract the upper organic layer and evaporate the solvent to dryness under a gentle stream of 
    
    
    
    gas.

Analytical Workflows: GC-MS/MS System Validation

Fatty acids and their oxidized derivatives must be derivatized before gas chromatography to prevent peak tailing and column damage[2].

  • Methylation: Resuspend the dried extract in 1 mL of 14% Boron trifluoride-methanol (

    
    -MeOH) reagent. Incubate at 60 °C for 30 minutes to convert all fatty acids to fatty acid methyl esters (FAMEs).
    
  • Phase Partitioning: Add 1 mL of hexane and 1 mL of saturated NaCl water. Vortex and extract the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject 1

    
    L onto an HP-5MS capillary column.
    
    • Myristic Acid Methyl Ester will elute first.

    • 9-Oxotetradecanoic Acid Methyl Ester will elute subsequently and display characteristic mass fragmentation: Look for the dominant alpha-cleavage McLafferty rearrangement fragments around m/z 158 and m/z 185, which unequivocally prove the ketone is positioned at C9.

Expert Causality & Troubleshooting

  • Problem: System crashes with black precipitation.

    • Causality: The P450 heme is being degraded by reactive oxygen species (ROS). Uncoupling of the P450 cycle (when the enzyme burns NADPH but fails to hydroxylate the substrate) rapidly forms

      
      .
      
    • Solution: Verify that catalase activity is sufficient in your buffer. Ensure your isooctane is free of peroxides.

  • Problem: Accumulation of 9-hydroxytetradecanoic acid but poor conversion to 9-oxo.

    • Causality: cpADH5 is thermodynamically stalled due to NADH accumulation[3]. NOX activity is likely insufficient, bottlenecking

      
       regeneration.
      
    • Solution: Increase head-space aeration in the reaction flask. NOX relies exclusively on dissolved

      
       to regenerate 
      
      
      
      . Upgrading to baffled flasks or increasing shaking speed to 250 rpm will massively improve gas mass-transfer.

References

1.[1] Tetradecanoic acid, 9-oxo- - SynHet. synhet.com URL: 2.[4] Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway. mdpi.com URL: 3.[3] Redox metabolism for improving whole-cell P450-catalysed terpenoid biosynthesis. tandfonline.com URL: 4.[2] Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. researchgate.net URL: 5.[5] The Fatty-Acid Hydratase Activity of the Most Common Probiotic Microorganisms. mdpi.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Analysis of 9-Oxotetradecanoic Acid

Welcome to the technical support center for the analysis of 9-Oxotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the chromatographic r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 9-Oxotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the chromatographic resolution and overall data quality for this and similar oxo-fatty acids. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analyzing 9-Oxotetradecanoic acid?

The choice between GC and HPLC depends on your specific analytical needs, available equipment, and sample matrix. 9-Oxotetradecanoic acid, with its polar carboxylic acid and ketone functionalities, presents unique challenges for both techniques.

  • Gas Chromatography (GC): GC offers high resolution and is often coupled with Mass Spectrometry (MS) for definitive identification. However, due to the low volatility and polar nature of 9-Oxotetradecanoic acid, derivatization is mandatory .[1][2] This process converts the analyte into a more volatile and less polar form, which is essential for good peak shape and elution from the GC column.[3] The most common method is esterification to form a fatty acid methyl ester (FAME).[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative that analyzes the compound at ambient temperatures, avoiding potential thermal degradation of sensitive analytes.[5][6] Derivatization is not strictly necessary for HPLC, but it can be used to enhance detector response, especially for UV or fluorescence detectors, as fatty acids themselves lack strong chromophores.[6] Reversed-phase HPLC is the most common approach.

Here is a decision-making workflow to guide your choice:

start Start: Analyze 9-Oxotetradecanoic Acid gc_ms Is GC-MS available for mass confirmation? start->gc_ms derivatization_ok Are you able to perform derivatization? gc_ms->derivatization_ok Yes hplc_path HPLC is the preferred method. (Direct analysis, avoids derivatization) gc_ms->hplc_path No gc_path GC is a strong candidate. (High resolution, MS compatibility) derivatization_ok->gc_path Yes derivatization_ok->hplc_path No hplc_uv Is high sensitivity with UV/Fluorescence detection required? hplc_path->hplc_uv hplc_derivatization Consider derivatization for HPLC to add a chromophore/fluorophore. hplc_uv->hplc_derivatization Yes hplc_no_derivatization Proceed with direct analysis using UV (low λ) or other detectors (e.g., ELSD, MS). hplc_uv->hplc_no_derivatization No

Caption: Decision workflow for selecting GC vs. HPLC.
Q2: My peak for 9-Oxotetradecanoic acid is tailing significantly. What are the most common causes?

Peak tailing is a common issue with polar, acidic compounds and it severely compromises resolution and quantitation accuracy.[7][8] The causes differ between GC and HPLC.

  • In Gas Chromatography (GC): If you observe tailing primarily for your fatty acid peaks (and other polar analytes) but not for non-polar compounds, the cause is likely chemical interaction.[1] The primary culprits are "active sites" within your GC system—exposed silanol groups (-Si-OH) in the inlet liner or on the column surface that interact strongly with the carboxylic acid group of your analyte, delaying its elution and causing the peak to tail.[1][8] Incomplete derivatization, leaving residual free fatty acid, is also a major cause.[1]

  • In High-Performance Liquid Chromatography (HPLC): In reversed-phase mode, the most common cause of tailing for acidic compounds is secondary interaction with the silica-based stationary phase. If the mobile phase pH is not low enough, the carboxylic acid can be partially ionized (-COO⁻), and it can interact with residual, ionized silanol groups on the column packing material.[7] This mixed-mode retention mechanism leads to significant tailing. Another cause can be contamination of the guard or analytical column with strongly retained matrix components.[7]

Q3: What is derivatization and why is it so critical for GC analysis of fatty acids?

Derivatization is the process of chemically modifying an analyte to change its physicochemical properties for analysis. For fatty acids in GC, the goals are to:

  • Increase Volatility: The carboxylic acid group can form strong intermolecular hydrogen bonds, making fatty acids non-volatile. Converting it to an ester (e.g., a methyl ester) breaks these bonds, significantly lowering the boiling point and allowing the compound to travel through the GC column.[2][3]

  • Reduce Polarity: By capping the highly polar carboxylic acid group, the overall polarity of the molecule is reduced. This minimizes interactions with active sites in the GC system, resulting in more symmetrical, sharper peaks.[1][3]

Without derivatization, free fatty acids will produce very broad, tailing peaks, or may not elute from the GC column at all.

Troubleshooting Guide: Improving Peak Resolution

This section provides a systematic approach to resolving common peak shape and resolution issues.

Problem: Poor Peak Shape (Tailing)

A symmetrical peak is the foundation of good resolution. A tailing factor greater than 1.5 can compromise your ability to resolve closely eluting compounds and impact integration accuracy.[7]

start Peak Tailing Observed which_peaks Are all peaks tailing or only polar analytes? start->which_peaks all_peaks All Peaks Tailing (Likely a Physical Issue) which_peaks->all_peaks All Peaks polar_peaks Only Polar Peaks Tailing (Likely a Chemical Issue) which_peaks->polar_peaks Polar Only check_install Check column installation depth and ferrules. all_peaks->check_install gc_or_hplc Using GC or HPLC? polar_peaks->gc_or_hplc check_cut Inspect column cut for a clean, square edge. check_install->check_cut check_liner Check inlet liner for debris (septum fragments). check_cut->check_liner system_maintenance Perform system maintenance. check_liner->system_maintenance gc_path GC gc_or_hplc->gc_path GC hplc_path HPLC gc_or_hplc->hplc_path HPLC gc_check_deriv Verify derivatization is complete. gc_path->gc_check_deriv hplc_check_ph Is mobile phase pH < 4? hplc_path->hplc_check_ph gc_deactivated_liner Use a fresh, deactivated inlet liner. gc_check_deriv->gc_deactivated_liner gc_trim_column Trim 10-20 cm from column inlet. gc_deactivated_liner->gc_trim_column gc_condition Condition or replace column. gc_trim_column->gc_condition hplc_add_acid Add 0.1% formic or acetic acid to mobile phase. hplc_check_ph->hplc_add_acid No hplc_guard Replace guard column. hplc_check_ph->hplc_guard Yes hplc_add_acid->hplc_guard hplc_flush Flush column with strong solvent. hplc_guard->hplc_flush

Caption: Systematic workflow for troubleshooting peak tailing.
Problem: Insufficient Resolution (Co-elution)

When peaks are not baseline separated, accurate quantification is impossible. Peak resolution is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[9]

Selectivity (α) is the most powerful tool for improving resolution in HPLC.[9] It refers to the ability of the chromatographic system to distinguish between two analytes.

ParameterHow to AdjustRationale
Selectivity (α) 1. Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa) in the mobile phase.[9] 2. Change Stationary Phase: If using a standard C18 column, try a Phenyl-Hexyl or a Polar-Embedded phase column for alternative selectivity.[10]Different solvents and stationary phases alter the specific interactions (e.g., hydrophobic, pi-pi, dipole-dipole) between the analytes and the column, which can dramatically change their relative elution order and improve separation.
Retention (k) Adjust Mobile Phase Strength: In reversed-phase, decrease the percentage of organic solvent to increase retention and potentially improve resolution for early-eluting peaks.[9][11]Increasing retention gives the analytes more time to interact with the stationary phase, which can lead to better separation. This is most effective for peaks with low retention (k < 2).
Efficiency (N) 1. Use a Longer Column: Doubling the column length increases resolution by a factor of ~1.4. 2. Use Smaller Particle Size Columns: Switching from a 5 µm to a 3 µm or sub-2 µm particle column increases efficiency and produces sharper peaks.[11][12]Higher efficiency results in narrower peaks. Narrower peaks are easier to resolve from one another, even if their retention times are close.[11]

For GC, resolution is primarily influenced by the temperature program and the column's stationary phase.

ParameterHow to AdjustRationale
Temperature Program Decrease Ramp Rate: A slower oven temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time analytes spend in the stationary phase.[13]This enhances the differential partitioning between analytes and the stationary phase, often leading to improved separation, especially for compounds with close boiling points.[13]
Column Choice 1. Increase Column Length: Use a longer column (e.g., 60 m instead of 30 m) to increase the total number of theoretical plates. 2. Change Stationary Phase: If using a standard non-polar phase (e.g., DB-5ms), switch to a more polar phase like a wax column (e.g., SH-WAX) or a highly polar cyano-substituted column.[10][14]A longer column provides more opportunities for separation. A different stationary phase alters the elution order based on polarity rather than just boiling point, which can resolve co-eluting compounds.
Carrier Gas Flow Rate Optimize Flow Rate: Adjust the linear velocity of the carrier gas (Helium or Hydrogen) to its optimal value for the column diameter.Operating at the optimal flow rate minimizes band broadening and maximizes column efficiency, leading to sharper peaks and better resolution.

Experimental Protocols

Protocol 1: Derivatization of 9-Oxotetradecanoic Acid to its Methyl Ester (FAME) for GC Analysis

This protocol uses Boron Trifluoride (BF₃) in methanol, a common and effective reagent for esterifying fatty acids.[15]

Materials:

  • Sample containing 9-Oxotetradecanoic acid (dried)

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Preparation: Ensure your sample is dry. Place up to 10 mg of the lipid extract or standard into a screw-cap vial.

  • Reaction: Add 2 mL of 14% BF₃-Methanol solution to the vial. Cap it tightly.

  • Heating: Heat the vial at 60-90°C for 10 minutes.[15] This accelerates the esterification reaction.

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of water and 2 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[1]

  • Phase Separation: Allow the layers to separate completely.

  • Washing & Drying: Carefully transfer the upper hexane layer to a clean vial. Wash the hexane layer by vortexing with 1 mL of saturated NaCl solution to remove residual methanol and catalyst. Transfer the washed hexane layer to a final vial containing a small amount of anhydrous Na₂SO₄ to remove any remaining water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Starting Conditions for Reversed-Phase HPLC Analysis

This provides a robust starting point for method development for the underivatized acid.

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 100% B over 15 minutes, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV at 205 nm, or MS (ESI-negative mode)

Rationale for Key Parameters:

  • 0.1% Formic Acid: This is critical. It sets the mobile phase pH to ~2.7, ensuring the carboxylic acid group of the analyte is fully protonated (-COOH).[16] This prevents ionization and secondary interactions with the column, leading to sharp, symmetrical peaks.[5]

  • Gradient Elution: A gradient is necessary to elute the relatively non-polar C14 fatty acid in a reasonable time with good peak shape.[16]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in Gas Chromatography (GC).
  • Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Benchchem. (n.d.). Technical Support Center: Resolving Cis and Trans Isomers of 9,10-Octadecadienoic Acid.
  • Benchchem. (n.d.). Technical Support Center: 9-Oxodecanoic Acid (9-ODA) Synthesis.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • LCGC International. (2020). Analyte Derivatization as an Important Tool for Sample Preparation.
  • LCGC. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • AOCS. (2019). Fatty Acid Analysis by HPLC.
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • University of Northern Colorado. (2014). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone.

Sources

Optimization

stability of 9-Oxotetradecanoic acid in various pH buffers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-Oxotetradecanoic acid. It addresses common challenges related to its stability in aqueous buff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-Oxotetradecanoic acid. It addresses common challenges related to its stability in aqueous buffer systems and offers practical solutions and validated protocols to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: What are the primary stability concerns for 9-Oxotetradecanoic acid in aqueous solutions?

A1: As an oxo-fatty acid, 9-Oxotetradecanoic acid is susceptible to several degradation pathways in aqueous environments. The primary concerns are:

  • Keto-Enol Tautomerism: The ketone group at the 9th position can exist in equilibrium with its enol tautomer.[1][2] This is a fundamental dynamic equilibrium in organic chemistry.[1] The position of this equilibrium is highly sensitive to the solvent environment, pH, and temperature, which can lead to inconsistent biological activity or analytical results.[1][3] While the keto form is generally favored for simple carbonyl compounds in aqueous solutions, factors within your experimental system can shift this balance.[2]

  • Oxidation: Although the fatty acid chain is saturated, the molecule can still be susceptible to oxidation, particularly if transition metal ions are present in the buffer, which can catalyze the formation of reactive oxygen species.[4] The rates of fatty acid oxidation can also be pH-dependent.[5]

  • Hydrolysis: If you are working with an esterified form of 9-Oxotetradecanoic acid (e.g., a methyl or ethyl ester), it will be susceptible to pH-dependent hydrolysis, yielding the parent carboxylic acid and the corresponding alcohol.[6][7]

Q2: How does pH critically influence the stability and solubility of 9-Oxotetradecanoic acid?

A2: The pH of your buffer system is arguably the most critical factor governing the behavior of 9-Oxotetradecanoic acid for two main reasons:

  • Solubility: Like other long-chain fatty acids, 9-Oxotetradecanoic acid has poor solubility in aqueous solutions at neutral or acidic pH.[8][9] To significantly improve solubility, the pH must be raised above the pKa of the carboxylic acid group (typically around 4.5-5.0), which converts it to the much more soluble carboxylate salt. Attempting to dissolve the free acid directly in a neutral or acidic buffer will likely result in poor solubility and potential precipitation.

  • Chemical Stability: The pH directly influences the rate and nature of degradation.

    • Acidic pH (< 6.0): May suppress certain oxidative pathways but can promote acid-catalyzed reactions. Solubility is significantly reduced.

    • Neutral pH (6.5 - 7.5): This is a common range for cell-based assays. While solubility is better than in acidic conditions (especially if prepared correctly as a salt), the risk of enzymatic or metal-catalyzed oxidation can be significant.[5]

    • Alkaline pH (> 8.0): Greatly enhances solubility. However, high pH can increase the rate of base-catalyzed degradation reactions and may not be compatible with biological experiments. The proportion of the enol tautomer may also increase at higher pH.[10]

Q3: My analytical results (LC-MS, HPLC) show variable peaks or unexpected masses. Could this be a stability issue?

A3: Yes, inconsistent analytical results are a classic sign of compound instability. Here’s how to troubleshoot:

  • Unexpected Masses: If you observe masses corresponding to the addition of oxygen (+16 Da) or other modifications, this points towards oxidation. The appearance of a peak corresponding to the loss of CO2 (-44 Da) from a related beta-keto acid would indicate decarboxylation, though this is less likely for a 9-oxo acid unless it undergoes cleavage.[11]

  • Shifting Retention Times or New Peaks: The keto and enol tautomers will have different polarities and may chromatographically resolve under certain HPLC conditions, leading to peak splitting or broadening.[12] The formation of degradation products will also result in new, often more polar, compounds appearing in your chromatogram.

  • Recommendation: Always prepare solutions fresh from a solid, properly stored sample for critical experiments.[13] If you must use a stock solution, run a purity check on an aliquot before starting your experiment to ensure its integrity. High-sensitivity techniques like LC-MS/MS are ideal for detecting and quantifying low-level degradation products.[14][15]

Q4: What are the recommended buffer systems for working with 9-Oxotetradecanoic acid?

A4: The choice of buffer is critical and depends on the target pH and experimental context. Some buffer agents can interact with metal ions that catalyze oxidation.[4]

pH RangeRecommended BufferConcentration (mM)Considerations & Causality
Acidic (4.0 - 5.5) Acetate Buffer20 - 100Good buffering capacity in this range. Acetate can chelate some metal ions, potentially reducing oxidative degradation.[4] However, be aware of very low solubility of the fatty acid.
Neutral (6.0 - 7.5) Phosphate (PBS)50 - 100Widely used and biologically compatible. Phosphate is an effective metal chelator, which helps to inhibit metal-catalyzed oxidation.[4] It provides excellent stability for many formulations.
Neutral (7.0 - 8.0) Tris Buffer20 - 50Commonly used in biochemistry. Tris is generally stable, but it is a primary amine and can potentially react with carbonyl compounds under certain conditions. It is considered stable for most applications.[4]
Alkaline (8.0 - 9.5) Bicarbonate/Carbonate50 - 100Useful for maintaining alkaline pH, but can be sensitive to atmospheric CO2. Ensure a well-sealed system if precise pH control is needed.

Buffers to Use with Caution:

  • Histidine Buffer: While a common biological buffer, histidine has been shown to form pro-oxidant complexes with metal ions, which can accelerate the degradation of susceptible molecules.[4]

Key Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol utilizes the sodium salt form of the fatty acid to ensure complete dissolution and minimize degradation during preparation.

  • Weighing: Accurately weigh the desired amount of 9-Oxotetradecanoic acid solid in a glass vial.

  • Initial Dissolution: Add a minimal amount of 100% ethanol to the solid (e.g., 100-200 µL for 10 mg). Most fatty acids dissolve readily in ethanol.[9]

  • Salt Formation: Add one molar equivalent of 1 M NaOH to the ethanol solution. This will convert the carboxylic acid to its sodium salt. Vortex gently.

  • Solubilization: Slowly add your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the vial while vortexing to reach the final desired stock concentration (e.g., 10 mM).

  • Sonication (Optional): If any cloudiness persists, sonicate the solution in a bath sonicator for 2-5 minutes. This helps to break up any small micelles and ensure a homogenous solution.[16]

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter if required for cell culture. Aliquot into glass vials with Teflon-lined caps, overlay with an inert gas like argon or nitrogen, and store at -80°C.[13] Avoid repeated freeze-thaw cycles.

Protocol 2: Designing a pH-Dependent Stability Study

This protocol provides a framework for systematically evaluating the stability of 9-Oxotetradecanoic acid in your specific experimental buffers.

  • Buffer Preparation: Prepare the buffers you intend to test (e.g., Acetate pH 5.0, Phosphate pH 7.0, Carbonate pH 9.0) with high-purity reagents.[17]

  • Sample Preparation: Prepare a concentrated stock solution of 9-Oxotetradecanoic acid as described in Protocol 1. Spike this stock solution into each test buffer to a final concentration relevant to your experiments (e.g., 100 µM).

  • Incubation Conditions: Aliquot each solution into multiple glass HPLC vials. Create sets for different storage conditions:

    • Temperature: 4°C, Room Temperature (~25°C), and an elevated temperature (e.g., 40°C) for accelerated degradation.

    • Light: Protect one subset of vials from light by wrapping them in aluminum foil.

  • Time Points: Define your sampling time points (e.g., T=0, 2h, 4h, 8h, 24h, 48h, 1 week).

  • Sample Analysis: At each time point, remove one vial from each condition. Immediately quench any further reaction by adding an equal volume of cold acetonitrile or methanol and store at -80°C until analysis.

  • Quantification: Analyze all samples by a validated stability-indicating method, such as LC-MS/MS.[18] Quantify the peak area of the parent compound (9-Oxotetradecanoic acid) and any new peaks that appear, which are potential degradation products.

  • Data Analysis: Plot the percentage of remaining 9-Oxotetradecanoic acid against time for each condition to determine the degradation rate.

Visualization of Key Processes

Caption: pH influence on Keto-Enol Tautomerism equilibrium.

G A 1. Prepare Stock Solution (Protocol 1) B 2. Spike into Test Buffers (e.g., pH 5, 7, 9) A->B C 3. Aliquot and Store under Varied Conditions (Temp, Light) B->C D 4. Sample at Predetermined Time Points (T=0, 2h, 8h...) C->D Incubation E 5. Quench Reaction & Prepare for Analysis D->E F 6. Analyze by LC-MS/MS E->F G 7. Quantify Parent Compound & Degradation Products F->G H 8. Determine Stability Profile G->H

Caption: Experimental workflow for a pH-dependent stability study.

References

  • Preparing Buffer Solutions. Shimadzu (Europe). [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. PMC. [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Oxford Academic. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. EurekAlert!. [Link]

  • Enol vs Keto Tautomer: Which Dominates in Aqueous Solution?. Patsnap Eureka. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Rates of Fatty Acid Oxidations by P450 Compound I are pH Dependent. PMC. [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at methyl; free energies of hydrolysis of esters of oxy acids; and a linear relationship between free energy of hydrolysis and pKa holding over a range of 20 pK units. Canadian Science Publishing. [Link]

  • Optimize Octadecanoic Acid for Prolonged Storage Conditions. Patsnap Eureka. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

  • Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review. Frontiers. [Link]

  • How should n - Octadecanoic acid be stored to maintain its stability?. ChemGulf. [Link]

  • Quantification by 1H-NMR. AOCS. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

  • Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. PubMed. [Link]

Sources

Troubleshooting

minimizing degradation products of 9-Oxotetradecanoic acid

Technical Support Center: 9-Oxotetradecanoic Acid Stability & Handling Welcome to the Technical Support and Troubleshooting Center for 9-Oxotetradecanoic acid (9-oxo-TDA, CAS: 71173-32-5). This hub is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 9-Oxotetradecanoic Acid Stability & Handling

Welcome to the Technical Support and Troubleshooting Center for 9-Oxotetradecanoic acid (9-oxo-TDA, CAS: 71173-32-5). This hub is designed for researchers, analytical chemists, and drug development professionals. 9-Oxotetradecanoic acid is a 14-carbon lipid mediator containing a reactive ketone moiety at the C9 position. Due to its unique structure, it is highly susceptible to specific degradation pathways, including auto-oxidation, alpha-proton abstraction, and subsequent aldol condensations.

This guide provides field-proven, causality-driven protocols to maximize the stability of your oxo-fatty acid inventory, ensuring absolute analytical integrity.

Part 1: Mechanistic Overview of Degradation

Understanding the causality behind 9-oxo-TDA degradation is critical for preventing it. The ketone group at C9 dramatically lowers the pKa of the adjacent methylene protons (C8 and C10).

  • Auto-Oxidation : Trace transition metals (e.g., Fe²⁺, Cu²⁺) act as catalysts to abstract hydrogen atoms, initiating a free-radical chain reaction that rapidly degrades the aliphatic backbone[1][2].

  • Enolization & Aldol Condensation : Under basic conditions, the alpha-protons can be abstracted to form an enolate. These enolates can attack the carbonyl groups of other 9-oxo-TDA molecules, forming unwanted oligomeric adducts.

  • Hydrolytic & Microbial Degradation : Like many free fatty acids, exposure to moisture and ambient temperatures facilitates non-enzymatic degradation or microbial consumption[3][4].

DegradationPathways N1 9-Oxotetradecanoic Acid (Intact Lipid) N2 Auto-oxidation (Radical Propagation) N1->N2 O2 + Trace Metals N3 Aldol Condensation (Enolate Formation) N1->N3 pH > 8 / Heat N4 Photolytic Cleavage (Norrish Type I/II) N1->N4 UV Exposure N5 Peroxides & Malondialdehyde N2->N5 N6 Oligomeric Lipid Adducts N3->N6 N7 Chain Scission Fragments N4->N7

Caption: Primary degradation pathways of 9-Oxotetradecanoic acid and their resulting chemical byproducts.

Part 2: Troubleshooting Guides & FAQs

Q1: We are seeing unexpected secondary peaks appearing in our LC-MS chromatograms after storing 9-oxo-TDA for two weeks at -20°C. What went wrong? Analysis: Standard freezer temperatures (-20°C) are insufficient to halt non-enzymatic physical and chemical degradation (such as auto-oxidation) if oxygen is present[5]. Additionally, cyclic freeze-thaw events introduce condensation (water), promoting structural shifts. Solution: Immediately transfer aliquots to -80°C. Ensure that the lipid is stored in an organic solvent (e.g., ethanol or chloroform) rather than an aqueous buffer, as aqueous conditions facilitate hydrolytic damage. Before sealing, overlay the headspace with argon or nitrogen gas to displace ambient oxygen.

Q2: My quantification assays show a steady decline in 9-oxo-TDA concentration, but no obvious peroxide formation. Where is the lipid going? Analysis: If peroxides (primary oxidation products) are absent but the concentration is dropping, the lipid is likely undergoing enolization and subsequent aldol condensation due to improper pH during extraction. The ketone at C9 makes the C8 and C10 protons unusually acidic. Solution: Ensure your extraction buffers maintain a slightly acidic to neutral pH (pH 4.0 - 6.5). Avoid basic mobile phases (pH > 8.0) in liquid chromatography or basic storage buffers, which catalyze enolate formation.

Q3: We want to use antioxidants to protect the compound during long-term storage. What is the most effective approach? Analysis: Relying on a single antioxidant is often insufficient because lipid oxidation occurs in three phases: initiation, propagation, and termination. Solution: Use a synergistic, multi-target stabilization strategy. Combine a chain-breaking antioxidant (like Butylated Hydroxytoluene [BHT] at 100–500 ppm) with a metal ion chelator (like EDTA or citric acid)[1][6]. BHT neutralizes free radicals in the propagation phase, while EDTA binds catalytic trace metals, completely suppressing the initiation phase.

Part 3: Data Presentation - Quick Reference Matrices

Table 1: Matrix of Degradation Markers and Corrective Actions
Degradation PathwayPrimary CatalystDiagnostic Analytical MarkerPreventive Intervention
Auto-oxidation Oxygen, Fe²⁺/Cu²⁺, HeatElevated Peroxide Value (PV), Malondialdehyde (MDA) detection via TBARS[6].Purge with Argon; Add 0.05% BHT & 1mM EDTA; Store at -80°C.
Aldol Condensation Basic environments (pH > 8)Mass shifts indicating dimers/oligomers in LC-MS (m/z > 450).Maintain organic storage; Buffer aqueous phases to pH 5.5.
Hydrolysis Water + Lipases/HeatIncrease in free carboxylic acid tail fragments.Store as lyophilized powder or in 100% anhydrous Ethanol/DMF.
Photodegradation UV Light (Fluorescent bulbs)Norrish type I/II cleavage products (short-chain alkanes/aldehydes).Amber vials; wrap storage containers in aluminum foil.
Table 2: Recommended Solvent & Antioxidant Systems[1][5]
Solvent/Additive SystemApplication PhaseStability Rating (at -80°C)Notes
Anhydrous EtOH + 500 ppm BHT Long-term stock storageExcellent (>12 months)Self-validating via zero baseline drift on UV-Vis.
Chloroform/MeOH (2:1) + Citric Acid Extraction workflowGood (1-3 months)Halts enzymatic activity and prevents metal catalysis.
Aqueous PBS (pH 7.4) Short-term biological assaysPoor (<24 hours)Rapidly degrades. Prepare fresh immediately before use.

Part 4: Standard Operating Procedures (SOPs)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Step 5 establishes an internal baseline, allowing the researcher to mathematically prove the integrity of the sample at any future date.

Protocol: Ultra-Stable Aliquoting and Storage of 9-Oxo-TDA

Objective: Prepare long-term storage aliquots of 9-Oxotetradecanoic acid that resist oxidation and enolization.

  • Step 1: Preparation of the Matrix: In a dark room or under red-light conditions, prepare a storage solution of high-performance liquid chromatography (HPLC)-grade anhydrous ethanol. Spike the ethanol with 500 ppm (0.05% w/v) Butylated Hydroxytoluene (BHT) and 50 µM Citric Acid.

  • Step 2: Reconstitution: Dissolve the lyophilized 9-oxo-TDA powder into the prepared matrix to achieve a stock concentration of 10 mg/mL. Mechanistic note: Ethanol minimizes hydrolytic risk, BHT scavenges peroxyl radicals, and Citric Acid chelates stray heavy metals[6].

  • Step 3: Aliquoting: Distribute the solution into pre-chilled, silanized amber glass vials. Mechanistic note: Silanization prevents the free carboxylic acid tail of 9-oxo-TDA from adhering to the active sites on the glass surface.

  • Step 4: Inert Gas Purging: Gently blow a stream of high-purity Argon gas over the liquid surface of each vial for 15 seconds to displace ambient oxygen. Immediately cap with a PTFE-lined screw cap.

  • Step 5: Baseline Validation (Self-Validation Step): Randomly select one sealed aliquot. Perform an immediate UV-Vis absorbance read at 279 nm and a baseline LC-MS injection. Record the area-under-the-curve (AUC) and exact retention time. Save this as your "T=0 Integrity Reference".

  • Step 6: Cryogenic Storage: Flash-freeze the remaining vials in liquid nitrogen, then transfer to a monitored -80°C freezer[7].

WorkflowSOP S1 Solvent Prep (EtOH + BHT/Citric) S2 Reconstitution (Amber Glass) S1->S2 S3 Gas Purging (Argon Blanket) S2->S3 S4 Self-Validation (T=0 LC-MS) S3->S4 S5 Cryo Storage (-80°C) S4->S5

Caption: Self-validating standard operating procedure for the long-term stabilization of 9-Oxo-TDA.

Part 5: References

  • American Pharmaceutical Review - Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Details the mechanistic synergy between chain-breaking antioxidants (BHT) and chelating agents (citric acid/EDTA) in limiting lipid degradation. URL:[Link]

  • Chemical Society Reviews (RSC Publishing) - Lipid oxidation and improving the oxidative stability. Provides comprehensive background on intrinsic and extrinsic factors affecting the oxidative stability of free fatty acids. URL:[Link]

  • National Institutes of Health (PMC) - A Review of Efforts to Improve Lipid Stability during Sample Preparation.... Validates standard lab protocols for lipid extracts, establishing the requirement for storing lipid extracts in organic solvents at ≤ -20°C in airtight containers to halt physically induced molecular transformations. URL:[Link]

  • National Institutes of Health (PMC) - Assessment of the effects of storage temperature on fatty acid analysis.... Compares varying long-term lipid storage temperatures, verifying -80°C as the optimal baseline to prevent measurable alterations in fatty acid profiles during storage. URL:[Link]

Sources

Optimization

solving solubility issues of 9-Oxotetradecanoic acid in cell culture media

Welcome to the technical support guide for utilizing 9-Oxotetradecanoic acid (9-OTA) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing 9-Oxotetradecanoic acid (9-OTA) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this and other long-chain fatty acids: solubility in aqueous media. Here, we provide in-depth, field-proven insights and protocols to ensure successful and reproducible experimental outcomes.

Section 1: Understanding the Challenge: The Physicochemical Nature of 9-Oxotetradecanoic Acid

9-Oxotetradecanoic acid is a 14-carbon keto-fatty acid. Its structure, characterized by a long hydrocarbon tail, makes it inherently hydrophobic, or poorly soluble in water-based solutions like cell culture media. Direct addition of 9-OTA to your media will almost invariably lead to precipitation, non-homogenous concentrations, and the formation of micelles that can have detergent-like, cytotoxic effects on your cells.[1]

The key to success is to employ a solubilization strategy that ensures the molecule is bioavailable to the cells in a controlled and non-toxic manner. The two primary methods involve the use of an organic solvent to create a high-concentration stock solution and the use of a carrier protein like bovine serum albumin (BSA).

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered when working with 9-OTA.

Question: I added my 9-OTA, dissolved in DMSO, directly to my cell culture medium, and it immediately turned cloudy. What went wrong?

Answer: This is the most common issue and is caused by the poor solubility of 9-OTA in aqueous solutions. When the concentrated DMSO stock is diluted into the large volume of aqueous media, the 9-OTA crashes out of solution, forming a fine precipitate. The DMSO concentration is no longer high enough to keep the fatty acid dissolved.

Solution:

  • Reduce Final Concentration: You may be exceeding the solubility limit. Try working with lower final concentrations of 9-OTA.

  • Use a Carrier Protein: The gold-standard method is to complex the fatty acid with fatty acid-free BSA. This mimics the physiological transport of fatty acids in vivo and dramatically improves solubility and bioavailability.[1]

  • Optimize the Addition Process: When adding the DMSO stock to the media, do it very slowly, drop-wise, into a vortexing or rapidly stirring solution of pre-warmed (37°C) media. This can sometimes help, but it is not a substitute for using a carrier for higher concentrations.

Question: How much DMSO is safe for my cells?

Answer: This is highly cell-line dependent.[2]

  • General Rule of Thumb: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[3]

  • Safe Upper Limit: A final concentration of 0.1% DMSO is considered safe for nearly all cell types, including sensitive primary cells.[2][3][4][5]

  • High Concentrations: Concentrations of 1% can be tolerated by some robust cell lines, but concentrations of 5% or higher are generally cytotoxic and can dissolve cell membranes.[3]

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (and BSA, if used) as your experimental wells, but without the 9-OTA. This ensures that any observed effects are due to the fatty acid and not the solvent.[2]

Question: Why must I use fatty acid-free BSA?

Answer: Standard BSA preparations contain endogenous fatty acids bound to the albumin.[1] These pre-bound fatty acids will compete with your 9-OTA for binding sites, leading to an unknown and lower-than-expected concentration of your compound of interest being delivered to the cells.[1][6] Using fatty acid-free BSA ensures that you are controlling the specific fatty acid being introduced into your experiment.[6]

Question: My 9-OTA stock solution in DMSO looks cloudy or has crystals. Is it usable?

Answer: No, a cloudy or crystallized stock solution indicates that the compound is not fully dissolved. Do not use it, as you will not be able to accurately determine the concentration.

Solution:

  • Gentle Warming: Warm the stock solution in a 37°C to 50°C water bath.[1]

  • Vortexing/Sonication: Vortex the tube vigorously. If warming is insufficient, a brief sonication can help break up precipitates and facilitate dissolution.[3]

  • Re-evaluate Stock Concentration: You may have exceeded the solubility limit of 9-OTA in your chosen solvent. Refer to the solubility data table below and consider preparing a less concentrated stock.

Section 3: Data & Protocols for Success

Solubility and Solvent Data
ParameterValue/RecommendationSource
Primary Solvents Dimethyl sulfoxide (DMSO), Ethanol[7]
Recommended Final DMSO Concentration ≤ 0.5% (general), ≤ 0.1% (highly recommended/for sensitive cells)[2][3]
Recommended Final Ethanol Concentration ≤ 0.1% [1][6]
Protocol 1: Preparation of a 9-OTA Stock Solution in DMSO

This protocol details the initial step of dissolving the fatty acid in an organic solvent.

Materials:

  • 9-Oxotetradecanoic acid (powder)

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of 9-OTA to create a high-concentration stock (e.g., 100 mM).

  • Weigh the 9-OTA powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration.

  • Vortex vigorously. If necessary, warm the solution in a 37°C water bath and sonicate for 5-10 minutes until the solution is completely clear.

  • Visually inspect for any undissolved particles. A clear solution is mandatory.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Complexing 9-OTA with Fatty Acid-Free BSA

This is the recommended method for preparing 9-OTA for addition to cell culture media. This protocol is adapted from standard methods for fatty acid-BSA complexation and creates a 6:1 molar ratio of fatty acid to BSA.[8]

Materials:

  • 9-OTA stock solution (e.g., 100 mM in DMSO)

  • Fatty acid-free BSA

  • Sterile PBS or 150 mM NaCl solution

  • Pre-warmed (37°C) cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare BSA Solution: Prepare a 1.7 mM solution of fatty acid-free BSA in sterile PBS or 150 mM NaCl.[8] To do this, dissolve the appropriate amount of BSA powder and stir gently at 37°C until it is fully dissolved. Do not vortex excessively as this can cause frothing and protein denaturation. Sterile filter the BSA solution using a 0.22 µm filter.

  • Warm Solutions: Place both the BSA solution and your 9-OTA stock solution in a 37°C water bath for 5-10 minutes.

  • Complexation: While gently stirring or swirling the warm BSA solution, slowly add the 9-OTA stock solution drop-wise to achieve the desired final concentration (maintaining a 6:1 molar ratio). For example, to make a 10 mM 9-OTA:1.7 mM BSA stock, add the appropriate volume of your concentrated 9-OTA stock to the BSA solution.

  • Incubate: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.[1][8]

  • Final Dilution: This 9-OTA-BSA complex is now your working stock. It can be diluted into your pre-warmed cell culture medium to achieve your final desired experimental concentration. The complex is significantly more soluble and stable in the medium than the free fatty acid.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the BSA solution and following the same incubation and dilution steps.[1]

Section 4: Visual Workflows & Diagrams

Troubleshooting Flowchart for 9-OTA Solubility Issues

This diagram outlines the decision-making process when encountering solubility problems.

G start Start: Prepare 9-OTA Experiment prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock add_to_media Add Stock Directly to Cell Media prep_stock->add_to_media observe Observe for Precipitation add_to_media->observe precip_q Precipitation Observed? observe->precip_q no_precip No Precipitation precip_q->no_precip No precip Precipitation Occurs precip_q->precip Yes proceed Proceed with Experiment no_precip->proceed troubleshoot_hub Troubleshooting Required precip->troubleshoot_hub action1 Action 1: Lower Final 9-OTA Concentration troubleshoot_hub->action1 action2 Action 2: Use BSA Carrier (Recommended Protocol) troubleshoot_hub->action2 action3 Action 3: Optimize Dilution (Warm Media, Slow Addition) troubleshoot_hub->action3 bsa_protocol Follow Protocol 2: Complex 9-OTA with Fatty Acid-Free BSA action2->bsa_protocol

Caption: Troubleshooting workflow for 9-OTA precipitation in cell media.

Diagram of Cellular Delivery Methods

This diagram illustrates the difference between delivering 9-OTA via a simple solvent versus a BSA carrier.

G cluster_0 Method 1: Direct Solvent Delivery cluster_1 Method 2: BSA-Mediated Delivery (Recommended) dmso 9-OTA in DMSO Stock micelle Potential Micelle Formation & Precipitation in Media dmso->micelle Dilution toxicity High Local Concentration -> Potential Cytotoxicity micelle->toxicity cell Cell Membrane toxicity->cell Disruption bsa_complex 9-OTA-BSA Complex (Water Soluble) stable_media Stable & Bioavailable in Cell Media bsa_complex->stable_media uptake Physiological Uptake by Cells stable_media->uptake uptake->cell Controlled Delivery

Sources

Reference Data & Comparative Studies

Validation

9-Oxotetradecanoic Acid vs. 9-Hydroxytetradecanoic Acid: A Mass Spectrometry Comparison Guide

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists Executive Summary & Analytical Causality Differentiating closely related medium-chain fatty acids requires precise analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists

Executive Summary & Analytical Causality

Differentiating closely related medium-chain fatty acids requires precise analytical strategies, especially when navigating minor variations in oxidation states. This guide provides an objective, data-backed comparison between 9-oxotetradecanoic acid (a C14 fatty acid bearing a ketone at C9, PubChem CID: 71404704[1]) and its reduced counterpart, 9-hydroxytetradecanoic acid (bearing a hydroxyl group at C9, C₁₄H₂₈O₃[2],[3]).

The specific C9 oxidation state fundamentally dictates how these molecules behave under energetic environments. The ketone group in the 9-oxo variant resists silylation and drives specific carbonyl-directed cleavages, whereas the 9-hydroxy variant actively accepts bulky trimethylsilyl (TMS) groups, radically shifting its mass and forcefully directing electron-impact (EI) fragmentation. Understanding these causal mechanisms enables researchers to construct highly specific and reliable analytical assays.

GC-EI-MS Diagnostic Profiling (Derivatized Workflows)

In Gas Chromatography-Mass Spectrometry (GC-MS), analyzing native fatty acids inevitably leads to severe peak tailing and thermal instability. To circumvent this, a biphasic derivatization strategy—esterification followed by silylation—is the industry standard. This workflow forces the structural divergence of the two analytes into plain view.

Causality of Fragmentation
  • 9-Oxotetradecanoic Acid: Converts to a methyl ester (ME; MW = 256 Da). Because the ketone group lacks an active proton, it remains completely inert to silylation. During 70 eV Electron Impact (EI), ionization at the carbonyl oxygen triggers α-cleavages on either side of the C9 position, generating characteristic acylium ions at m/z 99 and m/z 185 .

  • 9-Hydroxytetradecanoic Acid: The molecule undergoes complete derivatization to a Methyl Ester-Trimethylsilyl ether (ME-TMS; MW = 330 Da). The insertion of the TMS group is analytically critical: it not only prevents on-column thermal dehydration but also heavily stabilizes the localized positive charge during EI. This strongly directs α-cleavage to produce massive, highly diagnostic fragments at m/z 173 and m/z 259 .

Quantitative Fragmentation Comparison
Analytical Feature9-Oxotetradecanoic Acid9-Hydroxytetradecanoic Acid
Optimal GC Derivative Methyl Ester (ME)Methyl Ester-TMS Ether (ME-TMS)
Molecular Ion [M]⁺• m/z 256m/z 330
C8–C9 α-Cleavage (Left) m/z 99 ([C₆H₁₁O]⁺)m/z 173 ([C₉H₂₁OSi]⁺)
C9–C10 α-Cleavage (Right) m/z 185 ([C₁₀H₁₇O₃]⁺)m/z 259 ([C₁₃H₂₇O₃Si]⁺)
Systemic Distinguishing Trait No mass shift upon addition of silylating reagents.Pronounced +72 Da mass shift confirming hydroxyl presence.
Fragmentation Pathway Visualization

G cluster_0 9-Oxotetradecanoic Acid (ME) cluster_1 9-Hydroxytetradecanoic Acid (ME-TMS) N1 Precursor [M]+• m/z 256 N2 Left α-Cleavage m/z 99 [C6H11O]+ N1->N2 Loss of •C9H17O2 N3 Right α-Cleavage m/z 185 [C10H17O3]+ N1->N3 Loss of •C5H11 N4 Precursor [M]+• m/z 330 N5 Left α-Cleavage m/z 173 [C9H21OSi]+ N4->N5 Loss of •C9H17O2 N6 Right α-Cleavage m/z 259[C13H27O3Si]+ N4->N6 Loss of •C5H11

Fig 1: GC-EI-MS α-cleavage trajectories mapping the differentiation of 9-oxo and 9-hydroxy derivatives.

LC-ESI-MS/MS Profiling (Native Workflows)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these lipids are evaluated in their native states using Electrospray Ionization in negative mode (ESI-), prioritizing native intact lipid analyses.

Mechanistic Behavior under CID (Collision-Induced Dissociation)
  • 9-Oxotetradecanoic Acid: The ketone functional group stabilizes the carbon backbone. Upon CID of the precursor ([M-H]⁻ m/z 241), the molecule exhibits limited neutral loss behavior, producing heterogeneous fragment clusters corresponding to simple hydrocarbon backbone stripping.

  • 9-Hydroxytetradecanoic Acid: Generates a monoisotopic [M-H]⁻ precursor at m/z 243.19[2]. The hydroxyl moiety fundamentally disrupts skeletal stability during CID. It drives a highly favorable and robust neutral loss of water, producing a dense signal at m/z 225[2]. Furthermore, targeted α-cleavage surrounding the hydroxyl site reliably yields an intense diagnostic product ion at m/z 171 [4].

Analytical Feature9-Oxotetradecanoic Acid9-Hydroxytetradecanoic Acid
Precursor Ion [M-H]⁻ m/z 241m/z 243.19[2]
Primary Neutral Loss Weak (-CO₂)Highly robust -H₂O (m/z 225)[2]
Diagnostic MS/MS Ion Backbone fragmentationsm/z 171 (α-cleavage product)[4]

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity and reproducibility, implement the following step-by-step methodologies. This system includes integrated checks to rule out systemic false positives.

Protocol A: Two-Stage GC-MS Derivatization Workflow
  • Extraction & Internal Spiking: Extract 50 µL of sample homogenate. Crucial Causality Step: Spike with 10 µL of Nonadecanoic acid (C19:0) internal standard prior to extraction. Fatty acids aggressively adsorb to glassware; the internal standard normalizes variable recovery rates and validates overall derivatization efficiency.

  • Methylation (Esterification): Reconstitute the dried extract in 1 mL of 1% methanolic HCl. Cap tightly and incubate at 80°C for 60 minutes.

    • Mechanism: Replaces the highly polar carboxylic proton with a methyl group, drastically reducing the analyte boiling point to prevent thermal degradation inside the GC inlet.

  • Extraction of Methyl Esters: Add 1 mL of hexane and 1 mL of 5% NaCl solution. Vortex thoroughly, centrifuge, and transfer the upper organic (hexane) layer to a clean vial. Dry under a gentle nitrogen stream.

  • Silylation (Etherification): Reconstitute in 50 µL of hexane and add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Mechanism: The BSTFA reagent scavenges the C9-hydroxyl proton of the 9-hydroxy variant, replacing it with a bulky TMS group. The 9-oxo ketone remains entirely unaffected.

  • Acquisition: Inject 1 µL into a GC-EI-MS equipped with a 30m DB-5MS column. Use a solvent delay of 3 minutes to avoid siloxane artifacts.

Protocol B: LC-ESI-MS/MS Native Workflow
  • Mobile Phase Optimization: Utilize Water (A) and Methanol (B), both buffered with 5 mM Ammonium Acetate.

    • Mechanism: Ammonium acetate acts as an ionic modifier that aggressively promotes the formation of stable deprotonated [M-H]⁻ species, heavily boosting the signal-to-noise ratio in negative ESI.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • MS/MS Parameterization: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Collision Energy Adjustment: Apply 15–20 eV for the 9-hydroxy variant to favor the primary m/z 171 and m/z 225 transitions without obliterating the molecule. Use 25–30 eV for the 9-oxo variant to force secondary skeletal fragmentation.

References

  • PubChemLite / uni.lu. 9-hydroxytetradecanoic acid (C14H28O3) - Structural Information & MS Fragments. Retrieved from:[2]

  • LIPID MAPS. 9-Hydroxytetradecanoic acid FA 14:0;O. Retrieved from:[3]

  • SynHet. Tetradecanoic acid, 9-oxo- (PubChem CID: 71404704). Retrieved from:[1]

  • ResearchGate. Western blotting analysis reveals the efficacy... / Hydroxy Fatty Acid Fragmentation. Retrieved from:[4]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 9-Oxotetradecanoic Acid Isomers Using NMR Spectroscopy

For researchers and professionals in drug development and lipidomics, the precise structural characterization of fatty acid isomers is a frequent and critical challenge. Positional isomers of oxo-fatty acids, such as 9-o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and lipidomics, the precise structural characterization of fatty acid isomers is a frequent and critical challenge. Positional isomers of oxo-fatty acids, such as 9-oxotetradecanoic acid and its counterparts, share the same mass and similar physicochemical properties, making their differentiation by chromatographic and mass spectrometric methods non-trivial. Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a powerful, non-destructive solution for unambiguous structure elucidation. This guide provides an in-depth, practical comparison of how to leverage one- and two-dimensional NMR experiments to definitively distinguish these isomers.

The Challenge: Identical Formulas, Different Structures

Oxotetradecanoic acid has a chemical formula of C₁₄H₂₆O₃. The challenge lies in pinpointing the exact location of the ketone (C=O) group along the 14-carbon chain. Is it at position 9, 10, 12, or another carbon? This subtle difference in connectivity, known as constitutional isomerism, can dramatically alter the molecule's biological activity. NMR spectroscopy excels at resolving this ambiguity by probing the unique electronic environment of each proton and carbon atom in the molecule.[1][2]

The NMR Fingerprint: Key Differentiating Signals

The core principle of using NMR to distinguish these isomers lies in identifying the signals from nuclei closest to the electron-withdrawing ketone group.[3] This group dramatically influences the chemical shifts of nearby protons and carbons, creating a unique "fingerprint" for each isomer.

¹H NMR: The Telltale Triplet

In a long aliphatic chain, most methylene (-CH₂-) protons reside in a dense, overlapping region between ~1.2-1.6 ppm.[4] However, the protons on the carbons directly adjacent (alpha, α) to the ketone are deshielded and shifted downfield.

  • For 9-oxotetradecanoic acid: The key signals are the α-protons on C8 and C10. These protons will typically appear as a triplet around 2.4 ppm .[5] This downfield shift is a direct consequence of the proximity to the carbonyl group. The triplet multiplicity arises from coupling to the two protons on the adjacent methylene groups (C7 and C11, respectively).

  • For other isomers (e.g., 12-oxotetradecanoic acid): The α-protons would be on C11 and C13. Their signals would also appear around 2.4 ppm, but their connectivity, as confirmed by 2D NMR, would be different.

¹³C NMR: Pinpointing the Carbonyl

Carbon-13 NMR offers a much wider spectral window, which is highly advantageous for isomer differentiation.[6]

  • The Ketone Carbonyl (C=O): This signal is the most diagnostic. Ketone carbonyls appear far downfield, typically in the 205-220 ppm region, making them easy to identify.[7][8] While this confirms the presence of a ketone, it doesn't reveal its location.

  • The Alpha Carbons (α-C): The carbons flanking the ketone (C8 and C10 in 9-oxo) are also deshielded and their signals are shifted downfield compared to other methylene carbons in the chain.

The true power of NMR is realized when we move from one-dimensional spectra to two-dimensional correlation experiments.

Advanced Techniques for Unambiguous Assignment

While 1D NMR provides strong clues, 2D NMR experiments provide the definitive proof of structure by revealing through-bond correlations between nuclei. For this application, COSY and HMBC experiments are indispensable.[2]

¹H-¹H COSY (Correlation Spectroscopy)

A COSY spectrum shows which protons are spin-coupled to each other, typically those on adjacent carbons.[9] This allows us to "walk" along the carbon chain. By starting from a known signal, such as the α-protons to the carboxylic acid at C2 (~2.3 ppm), we can trace the connectivity along the entire chain. The break in the standard methylene-methylene correlation pattern reveals the location of the ketone.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this specific problem. It shows correlations between protons and carbons that are two or three bonds apart.[4][10] This is the key to linking the easily identifiable α-protons to the specific ketone carbon.

  • For 9-oxotetradecanoic acid: The protons on C8 and C10 (appearing at ~2.4 ppm in the ¹H spectrum) will show a correlation cross-peak to the ketone carbon (C9) at ~210 ppm in the ¹³C spectrum. This three-bond correlation (H-C-C-C=O ) provides unequivocal evidence that the ketone is at the C9 position.

Comparative Data Summary

The following table summarizes the key expected NMR signals for distinguishing 9-oxotetradecanoic acid from a potential isomer, 12-oxotetradecanoic acid.

Signal Type 9-Oxotetradecanoic Acid 12-Oxotetradecanoic Acid Rationale for Differentiation
¹H α-protons Triplet, ~2.4 ppm (4H, from C8-H₂ & C10-H₂ )Triplet, ~2.4 ppm (4H, from C11-H₂ & C13-H₂ )Chemical shifts are similar, but connectivity revealed by COSY and HMBC will differ.
¹³C Ketone Singlet, ~205-220 ppm (from C 9=O)Singlet, ~205-220 ppm (from C 12=O)Confirms presence of a ketone but not its position.
Key HMBC Correlation Protons at C8 & C10 show a cross-peak to the carbonyl carbon at C9.Protons at C11 & C13 show a cross-peak to the carbonyl carbon at C12.This is the definitive experiment that pinpoints the ketone's location.
Experimental Workflow & Protocols

A logical and systematic approach is crucial for efficient and accurate structure determination.

Diagram: Isomer Elucidation Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_analysis Initial Analysis cluster_2d 2D NMR for Confirmation cluster_confirm Structure Confirmation prep Dissolve ~5-10 mg of sample in ~0.6 mL CDCl₃ H1 ¹H NMR (Quantitative, High-Res) prep->H1 C13 ¹³C NMR {¹H Decoupled} (e.g., UDEFT or APT) prep->C13 analyze Identify key signals: - α-protons (~2.4 ppm) - Ketone ¹³C (>200 ppm) H1->analyze C13->analyze cosy ¹H-¹H COSY (Trace proton chain) analyze->cosy hmbc ¹H-¹³C HMBC (Confirm C=O position) cosy->hmbc confirm Assign all signals and confirm isomer structure hmbc->confirm

Caption: A systematic workflow for isomer identification using NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified oxotetradecanoic acid isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing the distinct α-proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups, though not strictly necessary for this problem.[4]

  • ¹H-¹H COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton coupling networks.

  • ¹H-¹³C HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically ~8 Hz) to favor the observation of 2- and 3-bond correlations. This is the crucial step for linking the α-protons to the ketone carbon.[4][12]

  • Data Analysis: Process and analyze the spectra. Identify the key downfield-shifted α-proton signals in the ¹H spectrum and the unique ketone signal in the ¹³C spectrum. Use the HMBC spectrum to find the correlation between these two key signals, which will definitively establish the position of the ketone.

Diagram: Key HMBC Correlation for 9-Oxotetradecanoic Acid

Caption: HMBC correlations confirm the position of the C9 ketone.

Conclusion

Distinguishing positional isomers of oxotetradecanoic acid is a task perfectly suited to the strengths of modern NMR spectroscopy. While 1D ¹H and ¹³C spectra provide the initial, crucial clues by highlighting the deshielding effects of the ketone group, it is the two-dimensional HMBC experiment that delivers the conclusive evidence. By unambiguously connecting the α-protons to the carbonyl carbon, researchers can bypass the limitations of other analytical techniques and achieve confident, authoritative structural assignment. This multi-dimensional NMR approach represents the gold standard for the structural elucidation of such challenging isomers.

References

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Knothe, G. (2019, July 23). Branched-Chain and Cyclic Fatty Acids. AOCS Lipid Library. Retrieved from [Link]

  • AOCS. (2019, July 23). NMR. AOCS Lipid Library. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Lie Ken Jie, M. S. F., & Lam, C. K. (1996). 13C NMR spectroscopic properties of positional isomers of some C18 acetylenic thia fatty esters. Semantic Scholar. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Vlahov, G. (1999). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and 1 H NMR spectrum of 9,12-octadecadienoic acid.... Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing. Retrieved from [Link]

  • Yaro, A. S., et al. (2015). Spectral Determination of Components Isolated from the Root of Ximenia Americana Linn. World Journal of Organic Chemistry. Retrieved from [Link]

  • Ruiz-Aracama, A., et al. (2016). Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils. PMC - NIH. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 10-hydroxydecanoic acid under microwave irradiation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR stacked spectra of 12-hydroxystearic acid, 12-hydroxystearyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional NMR spectrum of new fatty acids 1 and 2. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Composition of Keto Aldoses in Aqueous Solution as Determined by NMR Spectroscopy. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

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Validation

Cross-Validation of GC-MS and LC-MS for the Quantification of 9-Oxotetradecanoic Acid: A Comparative Guide

Introduction: The Significance of 9-Oxotetradecanoic Acid in Biomedical Research 9-Oxotetradecanoic acid is an oxidized fatty acid that is gaining increasing attention in biomedical research. As a product of lipid peroxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 9-Oxotetradecanoic Acid in Biomedical Research

9-Oxotetradecanoic acid is an oxidized fatty acid that is gaining increasing attention in biomedical research. As a product of lipid peroxidation, its levels can be indicative of oxidative stress, a key factor in a multitude of pathological conditions. Its structural similarity to other signaling lipids suggests a potential role in inflammatory processes and metabolic regulation. Accurate and reliable quantification of 9-Oxotetradecanoic acid in biological matrices is therefore paramount for elucidating its physiological function and its potential as a biomarker.

This guide provides a comprehensive comparison of two powerful analytical techniques for the quantification of 9-Oxotetradecanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my aim is to provide not just a procedural outline, but a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical approach. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable methods for the analysis of this and other oxidized fatty acids.

Pillar 1: Expertise & Experience - The "Why" Behind the Method

The choice between GC-MS and LC-MS for the analysis of 9-Oxotetradecanoic acid is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the research question. 9-Oxotetradecanoic acid, with its polar carboxylic acid group and a ketone functional group, presents unique analytical challenges.

  • GC-MS: This technique offers high chromatographic resolution, which is particularly advantageous for separating isomers. However, the inherent requirement for derivatization to increase the volatility of polar analytes like 9-Oxotetradecanoic acid adds a layer of complexity to the sample preparation process.[1] The choice of derivatization agent is critical and can influence the fragmentation pattern in the mass spectrometer, impacting sensitivity and specificity.[2]

  • LC-MS: In contrast, LC-MS is well-suited for the analysis of polar and thermally labile molecules without the need for derivatization.[3][4] This simplifies sample preparation and reduces the risk of analyte degradation. The use of tandem mass spectrometry (MS/MS) provides excellent specificity and sensitivity, making it a powerful tool for quantitative analysis in complex biological matrices.[5][6]

This guide will walk you through the nuances of each technique, empowering you to make an informed decision based on your specific analytical needs.

Pillar 2: Trustworthiness - A Self-Validating System

A robust analytical method is a self-validating one. This means that every step, from sample collection to data analysis, is designed to ensure accuracy, precision, and reproducibility. This guide outlines detailed protocols that incorporate quality control measures at every stage.

Experimental Protocols

The goal of sample preparation is to extract 9-Oxotetradecanoic acid from the biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances. A well-established method for this is liquid-liquid extraction (LLE).

Liquid-Liquid Extraction Protocol for 9-Oxotetradecanoic Acid from Plasma:

  • Aliquoting: In a borosilicate glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add an appropriate internal standard. For LC-MS, a stable isotope-labeled version of the analyte (e.g., 9-Oxotetradecanoic acid-d4) is ideal. For GC-MS, a structurally similar compound not present in the sample can be used.

  • Acidification & Extraction Solvent Addition: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in water/isopropanol/hexane (2/20/30, v/v/v).[7] The acetic acid ensures that the carboxylic acid group of 9-Oxotetradecanoic acid is protonated, making it more soluble in the organic solvent.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • For LC-MS: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol/water, 80:20, v/v).

    • For GC-MS: The dried extract is now ready for the derivatization step.

Methodology Deep Dive: GC-MS Analysis of 9-Oxotetradecanoic Acid

For GC-MS analysis, derivatization is a mandatory step to increase the volatility of 9-Oxotetradecanoic acid. Silylation is a common and effective method.

Derivatization: Silylation Protocol
  • Reagent Addition: To the dried extract, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine.[2]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized 9-Oxotetradecanoic acid.

ParameterSettingRationale
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Column DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polar column suitable for separating fatty acid derivatives.
Oven Temperature Program Initial: 100°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 5°C/min to 280°C (hold 5 min)A gradient program to effectively separate the analyte from other components.[8]
Ion Source Temperature 230°COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitoring specific ions of the derivatized analyte increases sensitivity and selectivity.

Methodology Deep Dive: LC-MS/MS Analysis of 9-Oxotetradecanoic Acid

LC-MS/MS allows for the direct analysis of 9-Oxotetradecanoic acid without derivatization.

LC-MS/MS Instrumental Parameters

The following table provides a starting point for developing an LC-MS/MS method.

ParameterSettingRationale
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)Provides good retention and separation of fatty acids.[5][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for better retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50)Organic solvent for eluting the analyte.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditionsA gradient elution is necessary to separate the analyte from other lipids.
Ion Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar molecules.[10]
Polarity Negative Ion ModeThe carboxylic acid group readily deprotonates to form a negative ion, leading to high sensitivity.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

Pillar 3: Authoritative Grounding & Comprehensive References

Cross-Validation: Comparing Performance
Performance ParameterGC-MSLC-MS/MS
Specificity Good, but potential for co-elution of isomers. Derivatization can sometimes produce side products.Excellent, due to the high selectivity of MRM transitions.[11]
Sensitivity (LOD/LOQ) Generally in the low ng/mL to high pg/mL range, depending on the derivatization agent and instrument.Typically in the low pg/mL range, offering higher sensitivity for many applications.[12][13]
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%
Throughput Lower, due to the additional derivatization step and longer GC run times.[1]Higher, with modern UPLC systems enabling faster analysis.[3]
Analysis of Intact Lipids Not suitable for intact, non-volatile lipids.The method of choice for analyzing a wide range of intact lipids.[1][4]

Visualization & Formatting

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample l_l_extraction Liquid-Liquid Extraction plasma->l_l_extraction dried_extract Dried Extract l_l_extraction->dried_extract silylation Silylation (MSTFA) dried_extract->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gc_ms GC-MS Analysis derivatized_sample->gc_ms data Data Acquisition & Analysis gc_ms->data

Caption: GC-MS experimental workflow for 9-Oxotetradecanoic acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample l_l_extraction Liquid-Liquid Extraction plasma->l_l_extraction dried_extract Dried Extract l_l_extraction->dried_extract reconstitution Reconstitution dried_extract->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Acquisition & Analysis lc_ms->data

Caption: LC-MS/MS experimental workflow for 9-Oxotetradecanoic acid analysis.

Logical Relationship Diagram

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Method Selection gc_ms GC-MS Method specificity Specificity gc_ms->specificity sensitivity Sensitivity (LOD/LOQ) gc_ms->sensitivity linearity Linearity gc_ms->linearity precision Precision gc_ms->precision accuracy Accuracy gc_ms->accuracy lc_ms LC-MS/MS Method lc_ms->specificity lc_ms->sensitivity lc_ms->linearity lc_ms->precision lc_ms->accuracy optimal_method Optimal Method Selection specificity->optimal_method sensitivity->optimal_method linearity->optimal_method precision->optimal_method accuracy->optimal_method

Caption: Logical flow for cross-validation and method selection.

Conclusion: Selecting the Optimal Technique

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 9-Oxotetradecanoic acid.

  • LC-MS/MS is generally the preferred method for its high sensitivity, specificity, and simpler sample preparation workflow, making it ideal for high-throughput quantitative analysis in complex biological matrices.[1][3][13]

  • GC-MS remains a valuable tool , particularly when high chromatographic resolution is required to separate potential isomers of 9-Oxotetradecanoic acid or when analyzing for other volatile compounds simultaneously. The requirement for derivatization, however, makes it more labor-intensive.

Ultimately, the choice of technique will depend on the specific research question, the available instrumentation, and the required throughput. For researchers aiming for robust and high-sensitivity quantification of 9-Oxotetradecanoic acid, a well-validated LC-MS/MS method is highly recommended. Cross-validation against a GC-MS method can provide an additional layer of confidence in the accuracy of the results.

References

  • Jian, W., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]

  • Lipidomics. (n.d.). LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis. Lipidomics. [Link]

  • Mesquita, P. R., et al. (2014). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. PMC. [Link]

  • Taha, A. Y., et al. (2022). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Kremser, A., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. [Link]

  • Kim, J., et al. (2014). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. PMC. [Link]

  • ResearchGate. (n.d.). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. ResolveMass Laboratories Inc.[Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. [Link]

  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Patsnap Synapse. [Link]

  • ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • SciSpace. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]

  • IRIS. (n.d.). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. IRIS. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

  • Uni Wuppertal. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Logistical Handling &amp; Proper Disposal of 9-Oxotetradecanoic Acid

As an application scientist managing complex organic syntheses and lipid research, ensuring the safe handling and legal disposal of unique reagents like 9-Oxotetradecanoic acid (C₁₄H₂₆O₃) is critical. Because chemical wa...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist managing complex organic syntheses and lipid research, ensuring the safe handling and legal disposal of unique reagents like 9-Oxotetradecanoic acid (C₁₄H₂₆O₃) is critical. Because chemical waste management is strictly governed by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA laboratory standards, a procedural misstep can lead to severe environmental contamination and institutional liability[1].

This guide provides a self-validating, step-by-step logistical protocol for the classification, temporary accumulation, and ultimate disposal of 9-oxotetradecanoic acid waste streams.

Chemical Reactivity & Disposal Causality

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the compound. 9-Oxotetradecanoic acid (also known as 9-ketomyristic acid) features a 13-carbon aliphatic tail, a ketone at the C9 position, and a terminal carboxylic acid.

Causality of Disposal Restrictions: The primary driver of this compound's disposal profile is its high hydrophobicity. Because the long carbon chain renders the molecule virtually insoluble in water, it can never be poured down a laboratory drain [2]. EPA guidelines strictly dictate that only chemicals with high water solubility, low toxicity, and moderate pH are candidates for wastewater systems; introducing long-chain fatty acids into pipes causes physical blockages and violates environmental discharge limits[2].

Furthermore, the carboxylic acid acts as a weak organic acid, meaning prolonged contact with unlined metal containers (like steel) will cause gradual corrosion. The ketone group and aliphatic chain are susceptible to degradation by strong oxidizers, necessitating strict chemical segregation[3].

Table 1: Physicochemical Properties and Disposal Implications
Property / ParameterValue / CharacteristicDisposal Logic & Causality
Molecular Weight 242.35 g/mol High-mass organic structure necessitates thermal destruction (High-Temperature Incineration)[1].
Aqueous Solubility Highly HydrophobicStrictly prohibits sink/drain disposal; mandates collection in a non-halogenated organic waste stream[2].
Functional Groups Carboxylic Acid, KetoneMildly corrosive; precludes the use of metal waste containers. Demands glass or High-Density Polyethylene (HDPE)[2].
Incompatibilities Strong Oxidizers, BasesRequires stringent segregation to prevent exothermic neutralization or runaway oxidation reactions[3].

Satellite Accumulation Area (SAA) Setup & Compliance

Under EPA RCRA regulations (and Subpart K for academic entities), chemical waste must be managed at or near the point of generation within a designated Satellite Accumulation Area (SAA)[4]. The following methodology ensures a self-validating compliance system where primary containment, secondary containment, and rigorous labeling independently prevent exposure.

Methodology: Establishing the Waste Containment System
  • Container Selection: Obtain an inert, visually inspectable container. High-Density Polyethylene (HDPE) carboys or heavy-walled glass bottles are required. Do not use steel or degraded secondary-use jars (like old food containers), as these violate OSHA and EPA structural integrity rules[2].

  • Segregation & Secondary Containment: Place the primary waste container inside a secondary plastic tray capable of holding 110% of the container's volume. Ensure this setup is separated physically from inorganic acids, strong bases, and oxidative reagents[3].

  • Hermetic Sealing: The container must remain tightly capped at all times unless actively receiving waste. Leaving a funnel in the container is a direct RCRA violation, as it allows for the volatilization of co-solvents and environmental release[5].

  • Volume Management: Fill liquid containers to a strict maximum of 80% capacity [6]. This provides necessary headspace for the thermal expansion of vapors, preventing pressure-induced ruptures.

Methodology: SAA Logging and Labeling
  • Immediate Labeling: The moment the first drop of waste enters the container, affix an official "Hazardous Waste" tag.

  • Nomenclature: Write the full chemical name: "9-Oxotetradecanoic Acid in [Solvent Name]". The EPA strictly prohibits the use of abbreviations, acronyms, or chemical formulas (e.g., do not write "9-OTA" or "C14H26O3")[5].

  • Hazard Classification: Check the boxes for "Toxic" and, if dissolved in an organic solvent like ethanol or methanol, "Ignitable"[5].

WasteWorkflow Start Generate Waste: 9-Oxotetradecanoic Acid Check Solvent Mixture? Start->Check Solid Solid Organic Waste Check->Solid Pure Solid/Powder Liquid Liquid Non-Halogenated Organic Waste Check->Liquid Dissolved in Organics SAA Satellite Accumulation Area (HDPE/Glass) Solid->SAA Liquid->SAA CAA Central Accumulation Area (Max 3 days after full) SAA->CAA Transfer to EH&S Disposal RCRA High-Temp Incineration CAA->Disposal Licensed Contractor

Fig 1. 9-Oxotetradecanoic acid waste classification and SAA disposal pathway.

Final Disposal & Transport Operations

Laboratories cannot store waste indefinitely. To prevent the degradation of chemical constituents and degradation of container integrity, institutional and federal limits apply.

  • Triggering Removal: A waste container must be marked with a "Full Date" once it reaches 80% capacity. From this exact date, federal regulations require the container to be transferred from the SAA to a Central Accumulation Area (CAA) within 72 hours (3 days) [2][5]. Even if partially full, waste should not reside in the SAA for more than 6 to 9 months depending on your institution's Generator Status[6].

  • Transportation: Secure the capped waste bottle in a secondary, shatter-proof transport carrier. Transfer it directly to the designated EH&S pickup location.

  • Mechanism of Destruction: 9-Oxotetradecanoic acid is categorized as a non-halogenated organic compound. Your licensed waste contractor will transport it to a RCRA-approved facility for High-Temperature Incineration (HTI)[1]. This process thermally oxidizes the aliphatic chain and carboxylic acid into inert carbon dioxide and water vapor, permanently neutralizing the environmental threat.

Emergency Spill Response & Decontamination Protocol

If 9-oxotetradecanoic acid is dropped or spilled, standard organic cleanup procedures apply. Because it is not highly volatile, inhalation toxicity is low, but slip hazards (due to the fatty acid chain) and environmental contamination risks remain high.

Methodology: Spill Neutralization & Containment
  • Isolate & Protect: Immediately clear the immediate area. Don chemical-resistant nitrile gloves, a fastened lab coat, and splash-proof safety goggles.

  • State-Dependent Containment:

    • If a Solid Powder: Do not use water, as the compound is hydrophobic and will merely spread. Gently sweep up the powder using a dedicated brush and dustpan to prevent aerosolization[7].

    • If Dissolved in Solvent: Surround the perimeter of the liquid spill with a chemically inert absorbent (e.g., vermiculite, dry sand, or commercial spill pads). Work from the outside in to prevent the spread of the solvent.

  • Decontamination: Wipe down the hard surface using disposable towels slightly dampened with a compatible mild solvent (like isopropanol) to cut through the fatty acid residue, followed by a final wipe with mild soapy water[7].

  • Waste Consolidation: Place all contaminated absorbent, broken glass (handled only with tongs or stiff cardboard[7]), and used paper towels into a heavy-duty hazardous waste bag. Label it precisely: "Spill Debris Contaminated with 9-Oxotetradecanoic Acid." Submit an immediate pickup request to EH&S.

SpillResponse Spill Spill Detected: 9-Oxotetradecanoic Acid PPE Don PPE (Nitrile, Goggles, Coat) Spill->PPE State Physical State? PPE->State SolidAction Sweep Gently (Avoid Dust) State->SolidAction Powder/Solid LiquidAction Apply Inert Absorbent (Vermiculite/Sand) State->LiquidAction Dissolved in Solvent Collect Collect Debris in Compatible Waste Bag SolidAction->Collect LiquidAction->Collect Label Label as Hazardous: Contaminated Debris Collect->Label EHSpickup Request EH&S Special Pickup Label->EHSpickup

Fig 2. Step-by-step logic for containing and neutralizing chemical spills.

References

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." [Link]

  • OSHA Code EHS. "RCRA Hazardous Waste - 7 Keys and Its Impact."[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." [Link]

  • University of Southern California (USC). "Chemical Waste Guidelines."[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." [Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety." [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 9-Oxotetradecanoic Acid: Personal Protective Equipment, Operational Plans, and Disposal

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides a detailed protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides a detailed protocol for the safe management of 9-Oxotetradecanoic acid, a long-chain oxo-fatty acid utilized in various research applications. By providing in-depth, procedural guidance, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your work.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

A thorough risk assessment should be conducted before any new experimental protocol involving 9-Oxotetradecanoic acid. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, vortexing, sonicating), and the potential for aerosol generation.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your first and most critical line of defense against potential exposure. The following PPE is mandatory when handling 9-Oxotetradecanoic acid.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement for all procedures. A face shield must be worn in conjunction with safety glasses when there is a risk of splashes or aerosol generation. This provides a robust barrier to protect the entire face from accidental contact.[1][4]
Hand Protection Nitrile gloves are the recommended choice for handling 9-Oxotetradecanoic acid and other fatty acids. Nitrile offers excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions compared to latex.[5] Always inspect gloves for any signs of degradation or puncture before use.[4] For prolonged or high-exposure tasks, consider double-gloving.
Body Protection A laboratory coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant spillage, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for aerosol generation (e.g., during sonication or when handling powders) and work cannot be conducted in a fume hood, a NIOSH-approved N95 or higher-level respirator should be used.[4]
Donning and Doffing Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Gloves

  • Safety Glasses/Goggles

  • Face Shield (if required)

Doffing Sequence (to minimize contamination):

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)

  • Face Shield

  • Lab Coat (peel it off from the shoulders, turning it inside out)

  • Safety Glasses/Goggles

Operational Plan: From Receipt to Experiment

A systematic approach to handling 9-Oxotetradecanoic acid at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store 9-Oxotetradecanoic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • The storage container should be clearly labeled with the chemical name and any associated hazards.

Experimental Workflow

The following workflow diagram illustrates the key decision points and safety measures to be implemented during the experimental use of 9-Oxotetradecanoic acid.

experimental_workflow start Start: Prepare for Experiment risk_assessment Conduct Risk Assessment (Quantity, Procedure, Aerosol Potential) start->risk_assessment ppe_selection Select Appropriate PPE (Based on Risk Assessment) risk_assessment->ppe_selection fume_hood_check Is a Fume Hood Available and Necessary? ppe_selection->fume_hood_check use_fume_hood Conduct Experiment in Fume Hood fume_hood_check->use_fume_hood Yes benchtop_work Proceed with Caution on Benchtop (Ensure Adequate Ventilation) fume_hood_check->benchtop_work No weighing Weighing Solid Compound use_fume_hood->weighing benchtop_work->weighing dissolving Dissolving in Solvent weighing->dissolving reaction Running Reaction dissolving->reaction spill_check Spill or Exposure? reaction->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Spill exposure_procedure Follow First Aid and Exposure Protocol spill_check->exposure_procedure Exposure waste_collection Collect All Waste in Designated Hazardous Waste Container spill_check->waste_collection No Incident spill_procedure->waste_collection end End of Experiment exposure_procedure->end decontamination Decontaminate Work Area and Equipment waste_collection->decontamination decontamination->end

Caption: Experimental Workflow for Handling 9-Oxotetradecanoic Acid.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Approach

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Do not dispose of 9-Oxotetradecanoic acid down the drain or in the regular trash. [8]

  • All waste containing 9-Oxotetradecanoic acid, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be collected as hazardous chemical waste.[8]

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

Labeling of Waste Containers
  • Properly label the hazardous waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.[8]

  • The label must include:

    • The full chemical name: "9-Oxotetradecanoic acid".[8]

    • The concentration and quantity of the waste.[8]

    • The date of accumulation.[8]

Final Disposal
  • The most appropriate and safest method of disposal is through a licensed hazardous waste management facility.[8]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Conclusion: Fostering a Culture of Safety

The protocols outlined in this guide are designed to empower you with the knowledge and procedures necessary to handle 9-Oxotetradecanoic acid safely and effectively. By integrating these practices into your daily laboratory workflow, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your research.

References

  • A Comprehensive Guide to the Safe Disposal of 9-OxoOTrE. (n.d.). Benchchem.
  • Gloves for handling fatty foods: how to choose the right product. (2026, January 26). Reflexx.
  • SAFETY DATA SHEET. (2026, January 13). CymitQuimica.
  • SAFETY DATA SHEETS. (n.d.). Chem-Supply.
  • SAFETY DATA SHEET. (2010, June 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024, January 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 17). Cayman Chemical.
  • SAFETY DATA SHEET. (2014, June 2). Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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